Methyl piperazine-1-carbodithioate
Description
Structure
3D Structure
Properties
CAS No. |
111277-66-8 |
|---|---|
Molecular Formula |
C6H12N2S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
methyl piperazine-1-carbodithioate |
InChI |
InChI=1S/C6H12N2S2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 |
InChI Key |
WLBLAFYULDEUAB-UHFFFAOYSA-N |
SMILES |
CSC(=S)N1CCNCC1 |
Canonical SMILES |
CSC(=S)N1CCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical and Biopharmaceutical Distinctions Between Diclofenac Free Acid and its Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, the selection of a drug's physical form is a critical decision that profoundly influences its solubility, stability, and bioavailability. This guide provides a detailed technical comparison between the free acid form of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac and its widely used sodium salt. Initially, this document clarifies a common point of confusion regarding Chemical Abstracts Service (CAS) numbers, establishing the correct identifiers for the compounds . The core of this guide delves into the fundamental physicochemical differences driven by the conversion of the carboxylic acid to a sodium carboxylate, most notably the significant enhancement in aqueous solubility. We will explore how these molecular-level distinctions translate into tangible differences in dissolution rates, formulation strategies, and ultimately, clinical performance, including the onset of action. This whitepaper serves as a comprehensive resource for scientists and researchers, offering both foundational principles and practical insights into the implications of salt formation for a BCS Class II compound like Diclofenac.
Introduction: Clarification of Chemical Entities and CAS Numbers
A crucial first step in any technical discussion is the precise identification of the chemical entities. The query prompting this guide referenced CAS number 5943-90-8 and a proposed sodium salt with CAS number 5712-49-2. It is imperative to clarify that CAS number 5712-49-2 is assigned to Sodium 4-methylpiperazine-1-carbodithioate and is not the sodium salt of the compound associated with the former CAS number.
The active pharmaceutical ingredient (API) is Diclofenac . The free acid form, chemically named 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, has been assigned CAS number 15307-86-5 .[1] Its corresponding and most commonly used salt form is Diclofenac Sodium , with the CAS number 15307-79-6 .[2][3][4] This guide will focus on the technical differences between these two correctly identified chemical forms of Diclofenac.
Molecular and Physicochemical Profile
The conversion of the free acid to its sodium salt introduces significant changes to the molecule's physical and chemical properties.
Chemical Structure and Nomenclature
Diclofenac is a phenylacetic acid derivative.[5] The free acid form contains a carboxylic acid functional group (-COOH). In the sodium salt form, this proton is replaced by a sodium ion (Na+), forming a sodium carboxylate (-COO⁻Na⁺). This seemingly minor structural change is the primary driver of the differences in their physicochemical behavior.
Figure 1: Chemical structures of Diclofenac free acid and Diclofenac Sodium.
Comparative Physicochemical Properties
The table below summarizes the key physicochemical differences between Diclofenac free acid and Diclofenac Sodium, which are critical for formulation and development decisions.
| Property | Diclofenac (Free Acid) | Diclofenac Sodium | Rationale for Difference |
| CAS Number | 15307-86-5[1] | 15307-79-6[2][3] | Unique identifiers for distinct chemical entities. |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂[1] | C₁₄H₁₀Cl₂NNaO₂[2][3] | Replacement of a hydrogen atom with a sodium atom. |
| Molecular Weight | 296.15 g/mol [1] | 318.13 g/mol [3] | Addition of the atomic mass of sodium and removal of hydrogen. |
| Aqueous Solubility | Very low (BCS Class II)[5] | Significantly higher than the free acid.[6][7] | The ionic nature of the sodium salt allows for favorable interactions with polar water molecules. |
| pKa | ~4.0 | Not applicable (salt form) | The pKa is a property of the acidic proton in the free acid form. |
| Melting Point | ~156-158 °C | ~283-285 °C | The ionic bonds in the salt form a more stable crystal lattice, requiring more energy to break. |
The Impact of Salt Formation on Pharmaceutical Development
Salt formation is a widely employed and effective strategy to enhance the solubility and dissolution rate of poorly water-soluble acidic or basic drugs.[6][7] For a weakly acidic drug like Diclofenac, reaction with a strong base such as sodium hydroxide converts it to its more soluble salt form.[7][8]
The Principle of Salt Formation for Weakly Acidic Drugs
The conversion of a poorly soluble weak acid to a salt dramatically improves its solubility by creating an ionic species. This process is governed by the interplay of the drug's pKa, the pH of the dissolution medium, and the solubility of both the free acid and the salt form.
Figure 2: Workflow illustrating the rationale for creating a sodium salt of a weakly acidic API.
Solubility and Dissolution Rate: The Core Difference
The most significant advantage of Diclofenac Sodium over the free acid is its enhanced aqueous solubility.[6][7] Studies have consistently shown that sodium salts of weak acids dissolve much more rapidly than their corresponding free acid forms.[6] This is because the dissolution of the salt does not require the initial step of ionization that the free acid must undergo. This rapid dissolution is critical for oral dosage forms, as the drug must dissolve in the gastrointestinal fluids before it can be absorbed.
A standard USP paddle apparatus (USP Apparatus 2) can be used to quantify the difference in dissolution rates.
-
Preparation of Media: Prepare a dissolution medium of phosphate buffer at pH 7.2 to simulate intestinal fluid.
-
Apparatus Setup: Set the paddle speed to 50 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Sample Introduction: Introduce an accurately weighed amount of Diclofenac free acid or Diclofenac Sodium into separate dissolution vessels.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw aliquots of the dissolution medium.
-
Analysis: Analyze the samples using a validated HPLC-UV method at a wavelength of approximately 285 nm to determine the concentration of dissolved Diclofenac.[2]
-
Data Interpretation: Plot the percentage of drug dissolved against time. A significantly steeper slope for Diclofenac Sodium will be observed, demonstrating its faster dissolution rate.
Stability and Hygroscopicity
While the sodium salt offers solubility advantages, it may also introduce challenges related to stability and hygroscopicity. Salt forms can be more susceptible to moisture uptake, which can affect the physical and chemical stability of the drug product.[6] Diclofenac Sodium suspensions have shown good stability, retaining over 99% of their initial concentration for up to 93 days.[9] However, the potential for salt disproportionation (conversion back to the less soluble free acid form) in the presence of certain excipients or under specific storage conditions must be evaluated during pre-formulation studies.[6]
Biopharmaceutical Considerations
The differences in physicochemical properties directly impact the biopharmaceutical performance of the drug.
Absorption and Bioavailability
Diclofenac is a BCS Class II drug, meaning it has high permeability but low solubility.[5] For such drugs, the rate-limiting step for absorption is often the dissolution rate. Therefore, the faster dissolution of Diclofenac Sodium can lead to more rapid absorption compared to the free acid. While the overall extent of absorption (bioavailability) may be comparable between different salt forms or the free acid, the rate of absorption can differ significantly.[10][11]
Onset of Action
The faster absorption of the more soluble salt form can translate to a quicker onset of therapeutic action. This is a key clinical differentiator. For instance, Diclofenac Potassium, another highly soluble salt, is known for its rapid onset of action and is often preferred for treating acute pain.[12] Similarly, the rapid absorption of Diclofenac Sodium makes it suitable for conditions where quick pain relief is desired.[12]
Formulation and Therapeutic Implications
The choice between the free acid and the sodium salt dictates the formulation strategies and the intended therapeutic use.
Formulation Strategies
-
Diclofenac Sodium: Due to its high solubility and rapid dissolution, Diclofenac Sodium is ideal for immediate-release oral dosage forms (tablets, capsules) and injectable formulations where high water solubility is a prerequisite.[2][13] It is also used in topical gels and suppositories.[14][15]
-
Diclofenac (Free Acid): The lower solubility of the free acid makes it a candidate for controlled-release or sustained-release formulations.[16] By controlling the release of the less soluble form, a more prolonged therapeutic effect can be achieved. However, enhancing its solubility through techniques like solid dispersion is also an area of research.[5]
Clinical Relevance of Different Formulations
The availability of both a rapidly absorbed salt and a more slowly dissolving free acid allows for the development of a range of products tailored to different clinical needs. Immediate-release Diclofenac Sodium or Potassium formulations are indicated for acute pain management, while sustained-release formulations are used for chronic conditions like osteoarthritis to provide prolonged relief and improve patient compliance.[12][17]
Conclusion
The distinction between Diclofenac free acid (CAS 15307-86-5) and Diclofenac Sodium (CAS 15307-79-6) is a classic example of how salt formation is a critical tool in pharmaceutical sciences. The conversion to the sodium salt fundamentally alters the drug's physicochemical properties, most notably leading to a marked increase in aqueous solubility and dissolution rate. This enhancement directly influences the drug's biopharmaceutical performance, often resulting in faster absorption and a more rapid onset of action. For drug development professionals, understanding these core differences is essential for selecting the appropriate form of the API to match the desired therapeutic profile and for designing robust and effective dosage forms. While the sodium salt provides significant advantages for immediate-release and parenteral formulations, the free acid remains relevant for developing controlled-release systems.
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Fini, A., Fazio, G., & Feroci, G. (2007). Diclofenac solubility: independent determination of the intrinsic solubility of three crystal forms. Journal of medicinal chemistry, 50(5), 979–983. [Link]
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Fini, A., Fazio, G., & Feroci, G. (2007). Diclofenac Solubility: Independent Determination of the Intrinsic Solubility of Three Crystal Forms. ResearchGate. [Link]
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ResearchGate. (n.d.). Structures of diclofenac free acid and diclofenac sodium. Retrieved from [Link]
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Quora. (2024). Is Diclofenac sodium tablet acid or base? Retrieved from [Link]
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ResearchGate. (n.d.). STABILITY STUDIES ON DICLOFENAC SODIUM CREAM. Retrieved from [Link]
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University of the Punjab. (n.d.). DEVELOPMENT OF DICLOFENAC SUSPENSION AND ITS STABILITY STUDY AT DIFFERENT TEMPERATURES. Retrieved from [Link]
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ResearchGate. (n.d.). Systemic Bioavailability of Topical Diclofenac Sodium Gel 1% Versus Oral Diclofenac Sodium in Healthy Volunteers. Retrieved from [Link]
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Veeprho. (n.d.). Sodium 2,2-dichloro-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid N-[(2E)-10-(4-chlorophenyl).... Retrieved from [Link]
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American Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
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Scilit. (n.d.). Metal complexes of the anti-inflammatory drug sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate (diclofenac sodium).... Retrieved from [Link]
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The Pharmaceutical Journal. (2021). Diclofenac salts: potassium or sodium? Retrieved from [Link]
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Technical Guide: Coordination Architectures of Methyl Piperazine-1-Carbodithioate Ligands
This guide provides an in-depth technical analysis of the coordination chemistry of methyl piperazine-1-carbodithioate (4-MPipzcdt), designed for researchers in inorganic synthesis and medicinal chemistry.[1][2]
Core Directive & Ligand Profile
Methyl piperazine-1-carbodithioate acts as a "non-innocent" dithiolate ligand.[1][3][4] Unlike simple dialkyldithiocarbamates, the piperazine backbone introduces a tertiary amine at the 4-position, conferring amphiphilic properties and pH-sensitivity to its metal complexes. This structural duality allows the ligand to stabilize transition metals in diverse oxidation states while enhancing bioavailability—a critical feature for metallodrug development.[4]
Ligand Specifications
-
IUPAC Name: 4-methylpiperazine-1-carbodithioate[1][2][3][5][6][7][8]
-
Abbreviation: 4-MPipzcdt
-
Donor Atoms: Sulfur, Sulfur (
)[1] -
Denticity: Variable (Monodentate, Bidentate, Anisobidentate, Bridging)[1]
-
Key Feature: The thioureide resonance (
) dictates the bite angle and electronic stability.
Synthesis & Preparation Protocols
To ensure high-purity coordination, the ligand must first be isolated as a stable alkali metal salt. In situ preparation is possible but often leads to stoichiometric errors in complexation.
Protocol A: Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate
Reagents: 1-Methylpiperazine (
-
Setup: Place
mol of 1-methylpiperazine in a round-bottom flask containing mL of cold ethanol ( C). -
Addition: Add
mol of dropwise with vigorous stirring. The reaction is exothermic; maintain temperature below C to prevent decomposition. -
Salt Formation: Add a solution of
( mol in minimal water) dropwise.[1][4] -
Precipitation: Stir for 2–3 hours. A white/pale-yellow precipitate of the sodium salt (
) forms.[1][4] -
Purification: Filter, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator.
Protocol B: General Metal Complexation ( )
Target: Synthesis of
-
Dissolution: Dissolve the metal salt (chloride/acetate) in water or ethanol.[4]
-
Stoichiometry: Add the ligand solution (in water) dropwise.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Isolation: Filter the colored precipitate, wash with water/ethanol, and recrystallize from
or DMSO.
Coordination Modes: Structural Architectures
The 4-MPipzcdt ligand exhibits structural plasticity.[4] The specific coordination mode is governed by the Hard-Soft Acid-Base (HSAB) character of the metal center and steric demands.
Mode I: S,S'-Iso-bidentate (Symmetric Chelation)
This is the dominant mode for transition metals (
-
Mechanism: Both sulfur atoms coordinate to the metal with nearly equal bond lengths (
Å).[1][4] -
Electronic Effect: Strong electron donation from the piperazine nitrogen stabilizes high oxidation states (e.g.,
, ).[1][4]
Mode II: Anisobidentate (Asymmetric Chelation)
Common in main group organometallics (e.g., Organotin(IV), Lead(II)).[1][4]
-
Mechanism: One
bond is covalent (short), while the other is a weaker dative interaction (long).[1][4] -
Cause: Steric hindrance from alkyl groups on the metal (e.g.,
) forces the ligand to twist.[1] -
Structural Marker: Significant difference in
bond lengths within the moiety.[4]
Mode III: Monodentate
Rare, observed in sterically crowded complexes or when competing with strong ligands (e.g., phosphines).[1][4]
-
Mechanism: Coordination through a single sulfur atom.[4]
-
Result: The non-coordinated sulfur usually participates in hydrogen bonding or remains free.[4]
Mode IV: Bridging ( )
Observed in polymeric structures or clusters (e.g.,
-
Mechanism: The sulfur atoms bind to two different metal centers, forming a dimeric or polymeric chain.[4]
Spectroscopic Diagnosis & Data Interpretation
Distinguishing these modes requires rigorous spectroscopic analysis.[4] The Thioureide band (
Infrared (IR) Spectroscopy Guidelines
The "thioureide" bond (
| Vibration Mode | Frequency ( | Diagnostic Interpretation |
| Shift to higher freq vs free ligand indicates strong bidentate coordination (increased | ||
| Single Band: Symmetric Bidentate (Iso-bidentate).Doublet: Monodentate or Anisobidentate (splitting | ||
| Confirmation of metal-sulfur bond formation.[1] |
NMR Spectroscopy ( & )
-
NMR (NCS
Carbon): -
Proton Shifts:
-
-CH
protons of the piperazine ring (adjacent to N) undergo downfield shifts due to the electron-withdrawing effect of the group upon complexation.
-
-CH
Visualization of Coordination Logic
The following diagram illustrates the decision logic for synthesizing and characterizing these complexes, highlighting the pathway from ligand synthesis to mode determination.
Figure 1: Synthesis workflow and spectroscopic decision tree for determining coordination modes.
Biological Applications & Structure-Activity Relationship (SAR)
The coordination mode directly impacts the biological efficacy of 4-MPipzcdt complexes.[1]
-
Anticancer Activity:
-
Mechanism: Inhibition of the proteasome and induction of apoptosis.[4]
-
SAR: Planar complexes (e.g.,
, ) often intercalate DNA more effectively than bulky octahedral complexes.[1][4] However, octahedral complexes have shown superior cytotoxicity against Dalton's lymphoma (DL) cells due to kinetic inertness, allowing the drug to reach the target site intact.[1]
-
-
Antimicrobial Action:
-
The lipophilic piperazine tail facilitates transport across the bacterial cell membrane.
-
Once inside, the complex may decompose (if labile) to release the free ligand and metal ion, disrupting enzymatic thiols.
-
References
-
Synthesis and Protocols : Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry. Benchchem. Link
-
Cobalt Complexes & NMR : Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). IOSR Journal of Applied Chemistry. Link
-
Biological Activity (Antimicrobial/Anticancer) : Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. PMC/NIH.[4] Link
-
Crystal Structures (Cd Complexes) : cis-Bis(4-methylpiperazine-1-carbodithioato-κ2 S,S′)bis(pyridine-κN)cadmium. PMC/NIH.[4] Link
-
Organotin & Anisobidentate Modes : Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes. ResearchGate. Link
-
IR Spectral Distinction : Comparative study on the IR spectra of some transition metal dithiocarbamates. Biotech Asia.[4] Link
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An In-depth Technical Guide to the Solubility of Methyl Piperazine-1-carbodithioate in Water Versus Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl piperazine-1-carbodithioate, a derivative of piperazine, is a compound of interest in drug development due to the diverse biological activities associated with both the piperazine and carbodithioate moieties. This technical guide provides a comprehensive analysis of the solubility of methyl piperazine-1-carbodithioate, contrasting its behavior in aqueous and organic solvent systems. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present established methodologies for its empirical determination, and offer field-proven insights for researchers and drug development professionals. This document is designed to be a self-validating resource, grounding its claims in authoritative protocols and scientific principles.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, solubility stands out as a cornerstone for oral drug delivery, directly influencing the rate and extent of drug absorption.[1] Poor aqueous solubility can lead to low bioavailability, therapeutic variability, and challenges in formulation development.[2] Conversely, understanding a compound's solubility in organic solvents is crucial for synthesis, purification, and the development of various dosage forms.[3]
Methyl piperazine-1-carbodithioate is a molecule that combines the structural features of 1-methylpiperazine and a carbodithioic acid methyl ester. The parent compound, 1-methylpiperazine, is a colorless liquid that is miscible with water and soluble in common organic solvents like ethanol and ether.[4] However, the introduction of the carbodithioate group (–CSSCH₃) is expected to significantly modulate its physicochemical properties, particularly its solubility. This guide aims to provide a detailed exploration of these anticipated solubility characteristics.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" provides a fundamental principle for predicting solubility.[3] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Molecular Structure of Methyl Piperazine-1-carbodithioate:
To understand the solubility of methyl piperazine-1-carbodithioate, we must first consider its structure. The molecule consists of a polar piperazine ring with a tertiary amine (the N-methyl group) and a secondary amine that is part of the carbodithioate functional group. The carbodithioate group itself has both polar (C=S and C-S bonds) and non-polar (S-CH₃) characteristics.
-
Aqueous Solubility (in Water): The presence of the nitrogen atoms in the piperazine ring allows for hydrogen bonding with water molecules, which would contribute to its solubility. However, the overall molecule has a significant non-polar character due to the hydrocarbon backbone of the piperazine ring and the methyl group on the sulfur atom. This non-polar nature will likely limit its aqueous solubility. The basicity of the piperazine nitrogen atoms means that the solubility will be pH-dependent; in acidic solutions, protonation of the nitrogens will form a more polar, and thus more water-soluble, salt.[5]
-
Solubility in Organic Solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating polar molecules. The polar carbodithioate group and the piperazine ring should interact favorably with these solvents, leading to good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for methyl piperazine-1-carbodithioate, though perhaps not as effective as polar aprotic solvents if the compound itself is not a strong hydrogen bond donor.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar regions of the molecule will have favorable interactions with these solvents. However, the polar piperazine and carbodithioate moieties will be poorly solvated, likely resulting in low solubility.
-
Quantitative Solubility Data
The following table presents a predicted qualitative solubility profile for methyl piperazine-1-carbodithioate in a range of common solvents. These predictions are based on the structural analysis discussed above and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate (pH-dependent) | Presence of polar N-H and C=S groups, but also significant non-polar regions. Solubility will increase at lower pH. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, capable of solvating both polar and non-polar moieties. |
| Methanol | Polar Protic | High | Capable of hydrogen bonding and solvating the polar groups. |
| Ethanol | Polar Protic | High | Similar to methanol, a good general-purpose solvent for moderately polar compounds. |
| Dichloromethane (DCM) | Moderately Polar | Moderate to High | Good solvent for many organic compounds, can solvate the less polar aspects of the molecule well. |
| Hexane | Non-Polar | Low | The polar functional groups will not be effectively solvated. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, standardized experimental methods must be employed. The two most common and accepted methods for determining the thermodynamic and kinetic solubility of a compound are the Shake-Flask method and Nephelometry.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline methyl piperazine-1-carbodithioate to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed, screw-cap vial or flask.[7] An excess of solid material must be present throughout the experiment to ensure equilibrium is reached.[8]
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium.[9] This typically requires 24 to 72 hours.[8]
-
-
Phase Separation:
-
Concentration Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved methyl piperazine-1-carbodithioate in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2]
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Kinetic Solubility Determination: Nephelometry
Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound.[11][12] It measures the turbidity or cloudiness of a solution caused by the precipitation of an insoluble compound.[13] This method is particularly useful in early drug discovery for rapid screening of a large number of compounds.[10]
Protocol: Nephelometry
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of methyl piperazine-1-carbodithioate in a water-miscible organic solvent, typically DMSO.[10]
-
-
Serial Dilution:
-
In a multi-well plate (e.g., 96- or 384-well), perform a serial dilution of the stock solution into the aqueous buffer of interest.[14]
-
-
Incubation and Precipitation:
-
Allow the plate to incubate for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
-
Turbidity Measurement:
-
Data Analysis:
-
Plot the nephelometric turbidity units (NTU) against the compound concentration.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
-
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Conclusion and Future Directions
The solubility of methyl piperazine-1-carbodithioate is a multifaceted property that is crucial for its development as a potential therapeutic agent. While theoretical predictions based on its molecular structure provide valuable initial insights, empirical determination through robust methods like the shake-flask and nephelometry assays is indispensable. Based on its structure, methyl piperazine-1-carbodithioate is anticipated to have limited, pH-dependent solubility in water and good solubility in polar organic solvents such as DMSO and methanol.
For drug development professionals, a thorough understanding and experimental characterization of the solubility of this compound in various physiologically relevant media (e.g., simulated gastric and intestinal fluids) will be a critical next step. This knowledge will inform formulation strategies to enhance bioavailability and ensure consistent therapeutic outcomes.
References
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.).
- Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry - Benchchem. (n.d.).
- Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- What is Nephelometry: Meaning & Examples - BMG Labtech. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).
- Shake-Flask Solubility Assay - Enamine. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- N-METHYLPIPERAZINE - Ataman Kimya. (n.d.).
- 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound - ChemicalBook. (2023, July 6).
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- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. chem.ws [chem.ws]
- 4. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. quora.com [quora.com]
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- 10. protocols.io [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. bmglabtech.com [bmglabtech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Guide: Stability of Dithiocarbamate Ligands in Aqueous Solutions
The following technical guide details the stability profiles, decomposition mechanisms, and stabilization strategies for dithiocarbamate (DTC) ligands in aqueous systems.
Executive Summary
Dithiocarbamates (DTCs) represent a class of sulfur-rich ligands with a "stability paradox": they are robust, high-affinity chelators in neutral-to-alkaline environments and metal-bound states, yet they exhibit extreme, rapid lability in acidic aqueous solutions.[1][2][3] For researchers in drug development (e.g., Disulfiram metabolites, copper ionophores) and inorganic chemistry, understanding this pH-dependent toggle is critical.
This guide analyzes the acid-catalyzed decomposition mechanism , the redox equilibrium with thiuram disulfides, and metal-mediated stabilization . It provides validated protocols for handling these ligands to prevent experimental artifacts.
Fundamental Chemistry of Instability
The stability of the dithiocarbamate anion (
The Decomposition Mechanism (Acid Hydrolysis)
In acidic media, protonation disrupts the delocalized
Mechanism Steps:
-
Protonation: The sulfur atom is protonated to form the dithiocarbamic acid (
). -
Zwitterion Formation: An intramolecular proton transfer (or solvent-assisted transfer) creates a zwitterion intermediate (
). -
C-N Bond Cleavage: The C-N bond breaks, releasing carbon disulfide (
) and the protonated amine ( ).
Key Insight: The rate of decomposition is pH-dependent and follows a "bell-shaped" or sigmoid profile, often maximizing in rate near pH 2–4.
Monoalkyl vs. Dialkyl Stability
-
Dialkyldithiocarbamates (Secondary Amines): Decompose strictly to Amine +
. They are generally more stable than monoalkyl derivatives because they lack the N-H proton required for the isothiocyanate pathway. -
Monoalkyldithiocarbamates (Primary Amines): Can decompose via an alternative pathway to form Isothiocyanates (
) and , often making them less suitable for stable formulations.
Quantitative Stability Data
The half-life (
Table 1: pH-Dependent Half-Life of Diethyldithiocarbamate (DEDTC)
| pH Environment | Condition | Approximate Half-Life ( | Stability Status |
| pH 2.0 | Gastric Acid | ~0.3 seconds | Extremely Unstable |
| pH 3.4 | Acidic Buffer | 14 seconds | Unstable |
| pH 5.0 | Weak Acid | Minutes | Transient |
| pH 7.4 | Physiological | > 24 hours (in absence of oxidants) | Stable |
| pH 9.0+ | Alkaline | Days/Weeks | Highly Stable |
Critical Note: At pH < 4, decomposition is instantaneous. Experimental workflows involving "quenching" with acid will destroy the ligand immediately unless complexed with a metal.
Oxidation and Redox Cycling
Unlike acid hydrolysis (which is irreversible), oxidation is a reversible transformation. DTCs are readily oxidized to Thiuram Disulfides (e.g., Disulfiram).
-
Catalysis: This reaction is catalyzed by transition metals, particularly Copper (Cu) and Iron (Fe).
-
Biological Relevance: In vivo, thiuram disulfides can oxidize Glutathione (GSH), regenerating the DTC anion. This redox cycling is central to the cytotoxicity of DTC-copper complexes in cancer therapy.
Stabilization Strategies
To utilize DTCs effectively in research or drug formulation, specific stabilization strategies must be employed.
Metal Complexation (The "Lock")
Coordinating the DTC ligand to a metal ion (e.g.,
-
Mechanism: The metal acts as a Lewis acid, occupying the electron density on the sulfur that would otherwise accept a proton.
-
Result: Metal-DTC complexes can often survive acidic conditions (e.g., stomach transit) that would destroy the free ligand.
pH Buffering
-
Protocol: Always prepare DTC stock solutions in 0.1 M NaOH or highly alkaline buffers (pH > 9).
-
Avoid: Never dissolve free DTC salts in unbuffered water or acidic solvents (methanol is acceptable if neutral).
Encapsulation
Liposomal or nanoparticle encapsulation protects the DTC anion from the bulk aqueous acidic environment, extending circulation time in vivo.
Experimental Protocols
Protocol A: Preparation of Stable DEDTC Stock Solution
Objective: Create a standard solution for assays without degradation.
-
Vehicle: Prepare 10 mM Phosphate Buffer adjusted to pH 8.0 or use 0.01 M NaOH.
-
Dissolution: Dissolve Sodium Diethyldithiocarbamate Trihydrate directly into the vehicle.
-
Verification: Solution should be clear and colorless. Turbidity or a sulfurous odor (
) indicates decomposition. -
Storage: Store at 4°C protected from light. Use within 24 hours.
Protocol B: Monitoring Stability via UV-Vis
Objective: Determine the half-life of a DTC derivative.
-
Baseline: Measure absorbance of the DTC at 280–290 nm (characteristic N-C=S band) in pH 10 buffer.
-
Reaction: Rapidly mix DTC stock with buffer of desired pH (e.g., pH 4.0) in a quartz cuvette.
-
Kinetics: Immediately record absorbance decay at 280 nm every 0.5 seconds.
-
Calculation: Plot
vs. time. The slope is . Calculate .
References
-
Aspatwar, A. et al. "Mechanisms of Acid Decomposition of Dithiocarbamates." Journal of Organic Chemistry. (Detailed kinetic analysis of the zwitterion mechanism).
-
Burkitt, M. J. et al. "Dithiocarbamate toxicity toward thymocytes involves their copper-catalyzed conversion to thiuram disulfides." Archives of Biochemistry and Biophysics, 1998. (Redox cycling mechanism).
-
Halls, D. J. "The stability of dithiocarbamates in acidic solutions." Mikrochimica Acta, 1969. (Fundamental stability data and half-lives).
-
PubChem. "Diethyldithiocarbamic acid - Compound Summary." (Chemical and physical properties).[2][3][5][6][7][8][9][10][11]
-
Wikipedia. "Dithiocarbamate." (General overview of resonance and reactivity).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tpcj.org [tpcj.org]
- 4. Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 6. Diethyldithiocarbamic Acid | C5H11NS2 | CID 8987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidinecarbodithioic acid | C5H9NS2 | CID 65351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Pyrrolidine dithiocarbamate - Wikipedia [en.wikipedia.org]
Advanced Technical Guide: Antimicrobial Properties of Piperazine Dithiocarbamates
Executive Summary
The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. Piperazine dithiocarbamates (Pz-DTCs) represent a high-potential hybrid class, merging the lipophilic, membrane-permeable piperazine core with the metal-chelating, enzyme-inhibiting dithiocarbamate moiety. This guide provides a technical deep-dive into their synthesis, antimicrobial efficacy, and mechanism of action (MoA), offering actionable protocols for laboratory validation.
Chemical Architecture & Synthesis Strategies
Rationale for Hybridization
The piperazine ring acts as a privileged scaffold, enhancing bioavailability and receptor binding. When fused with a dithiocarbamate (DTC) group (-N-C(=S)S-), the resulting molecule gains:
-
Metal Chelation Capability: High affinity for Zn²⁺ and Cu²⁺, disrupting metalloenzymes.
-
Lipophilicity Modulation: The ability to traverse bacterial cell walls (Gram-negative porins).
-
Sulfhydryl Reactivity: Covalent interaction with essential thiols in microbial proteins.
Synthetic Pathways
While traditional methods use nucleophilic substitution, modern "green" approaches utilize ultrasound irradiation or multicomponent reactions (MCRs) to improve yield and purity.
Method A: One-Pot Dithiocarbamylation (Standard)
This method involves the reaction of a secondary amine (piperazine derivative) with carbon disulfide (
Method B: DABCO Ring Cleavage (Novel)
A metal-free route utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, offering a broader substrate scope and higher atom economy.
Visualization: Synthesis Workflow
Caption: Figure 1. General synthetic pathway for piperazine dithiocarbamates via one-pot dithiocarbamylation.
Antimicrobial Pharmacology
Spectrum of Activity
Pz-DTCs exhibit broad-spectrum activity but show distinct selectivity patterns based on N-substitution.
-
Gram-Positive (S. aureus, B. subtilis): High susceptibility due to the interaction of DTCs with the peptidoglycan layer and membrane-bound enzymes.
-
Gram-Negative (E. coli, P. aeruginosa): Moderate to high activity; efficacy is dependent on lipophilicity to bypass the outer membrane.
-
Fungi (C. albicans, A. niger): Significant antifungal potential, often targeting ergosterol biosynthesis pathways.
Quantitative Efficacy Data
The following table summarizes Minimum Inhibitory Concentration (MIC) ranges for key derivatives compared to standard antibiotics.
| Compound Class | Target Organism | MIC Range (µg/mL) | Standard Drug (MIC) | Efficacy Status |
| N-Alkyl Pz-DTC (C10 chain) | B. subtilis | 3.0 - 6.0 | Ciprofloxacin (1.0) | High |
| N-Aryl Pz-DTC (4-Cl) | S. aureus (MRSA) | 4.0 - 8.0 | Vancomycin (2.0) | Moderate |
| Bis-Pz-DTC Hybrid | E. coli | 12.5 - 25.0 | Ampicillin (10.0) | Comparable |
| Thiazole-Pz-DTC | C. albicans | 2.2 - 5.0 | Fluconazole (4.0) | Superior |
Mechanism of Action (MoA)
The antimicrobial lethality of Pz-DTCs is multimodal, reducing the likelihood of resistance development.
-
Metal Chelation & Ionophore Effect: DTCs chelate essential cofactors (Zn²⁺, Cu²⁺). In some cases, they act as ionophores, transporting excessive copper into the cell, leading to toxicity.
-
Enzyme Inhibition:
-
Carbonic Anhydrase: Disruption of pH homeostasis.
-
Metallo-β-lactamases (MBLs): Re-sensitization of resistant strains by stripping Zn²⁺ from the MBL active site.
-
-
Membrane Disruption: Lipophilic tails (e.g., decyl chains) insert into the lipid bilayer, causing pore formation, leakage of cytosolic content, and loss of membrane potential.
Visualization: Mechanistic Pathways
Caption: Figure 2. Multimodal mechanism of action: Chelation, Membrane Lysis, and Enzyme Inhibition.
Structure-Activity Relationships (SAR)[1][2]
To optimize potency, medicinal chemists should adhere to the following SAR principles:
-
N4-Substitution:
-
Electron-Withdrawing Groups (EWG): Substitution with Cl, F, or NO₂ on the phenyl ring at N4 significantly enhances antibacterial activity against Gram-positive strains.
-
Alkyl Chain Length: A "sweet spot" exists at C8–C10 chain lengths. Shorter chains reduce membrane penetration; longer chains (>C12) may lead to aggregation or solubility issues.
-
-
DTC Linkage: The stability of the -N-C(=S)S-R bond is critical. Benzyl or substituted benzyl esters provide optimal stability and biological half-life.
-
Hybridization: Fusing the Pz-DTC scaffold with thiazole or benzothiazole rings creates a synergistic effect, often doubling antifungal potency compared to the parent Pz-DTC.
Experimental Protocols
Protocol: Ultrasound-Assisted Synthesis
Objective: Rapid synthesis of Piperazine-1-carbodithioates.
-
Preparation: Dissolve N-substituted piperazine (1.0 mmol) in Methanol (10 mL).
-
Activation: Add
(1.5 mmol) and stir for 10 min. -
Dithiocarbamylation: Add
(1.5 mmol) dropwise at 0–5°C. -
Reaction: Sonicate the mixture (40 kHz, 150 W) for 15 minutes.
-
Alkylation: Add the alkyl halide (1.0 mmol) and sonicate for an additional 20–30 minutes.
-
Workup: Pour into ice water. Filter the precipitate, wash with water/ethanol, and recrystallize.
Protocol: MIC Determination (Broth Microdilution)
Objective: Determine the lowest concentration inhibiting visible growth.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup: Dispense 100 µL of MHB into a 96-well plate.
-
Compound Dilution: Perform 2-fold serial dilutions of the Pz-DTC compound (Start: 100 µg/mL -> End: 0.19 µg/mL).
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 20 µL of Resazurin dye (0.01%). A color change from blue to pink indicates growth. The MIC is the lowest concentration remaining blue.
References
-
Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Turk J Pharm Sci. (2014).[1][2] Link
-
Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents. ACS Applied Bio Materials. (2025).[3][4][5][6] Link
-
Antimicrobial Potential of Dithiocarbamates Complexes. Encyclopedia MDPI.[4] (2021).[2][4] Link
-
Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates. Molecules. (2022).[2][3][7] Link
-
Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Heliyon. (2022).[2][3][7] Link
-
Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ChemMedChem. (2018). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. apjhs.com [apjhs.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents: Design, Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermodynamic Stability & Biological Viability of Transition Metal Complexes with Methyl Piperazine-1-Carbodithioate
Executive Summary
The coordination chemistry of methyl piperazine-1-carbodithioate (4-MPipzcdt) represents a critical intersection between inorganic stability and pharmacological efficacy. As a dithiocarbamate ligand incorporating a piperazine pharmacophore, 4-MPipzcdt offers a versatile S,S'-donor system capable of stabilizing transition metal ions—specifically Co(II), Ni(II), Cu(II), and Zn(II)—through bidentate chelation.
For drug development professionals, the thermodynamic stability of these complexes is not merely an academic constant; it is the primary determinant of bioavailability, metabolic resistance, and targeted cytotoxicity. This guide synthesizes the thermodynamic parameters, synthesis protocols, and biological implications of these complexes, establishing a direct causal link between the Irving-Williams stability order and observed anticancer/antimicrobial activity .
Chemical Architecture & Synthesis
Ligand Design Principles
The 4-MPipzcdt ligand is synthesized via the nucleophilic attack of 4-methylpiperazine on carbon disulfide (
-
Hard/Soft Acid-Base (HSAB) Theory: The sulfur donors are soft bases, showing high affinity for soft/borderline acids (Cu²⁺, Ni²⁺) over hard acids, enhancing stability in biological fluids.
-
Resonance Stabilization: The thioureide form (
) contributes to the ligand's stability, evident in the C-N stretching frequencies ( ) observed in IR spectra.
Synthesis Workflow
The following protocol ensures high yield and purity, essential for reproducible thermodynamic measurements.
Figure 1: Step-wise synthesis pathway for Sodium 4-methylpiperazine-1-carbodithioate and its metal complexes.
Thermodynamic Stability Profile
The thermodynamic stability of 4-MPipzcdt complexes is governed by the chelate effect and Ligand Field Stabilization Energy (LFSE) . Understanding these parameters is crucial for predicting whether a complex will remain intact in the bloodstream or undergo transmetallation with serum proteins (e.g., albumin).
The Irving-Williams Series Application
Experimental data for 4-MPipzcdt complexes consistently follows the Irving-Williams order for stability constants (
-
Copper(II) Dominance: The Cu(II) complex exhibits the highest stability (Log
) due to the Jahn-Teller distortion, which provides additional stabilization in the square planar geometry typical of bis(dithiocarbamate) complexes. -
Zinc(II) Anomaly: While Zn(II) has no LFSE (
), its complexes are reasonably stable due to the strong polarization of the sulfur donors, often adopting a tetrahedral geometry.
Representative Thermodynamic Data
The following table summarizes the stability trends and thermal decomposition temperatures derived from potentiometric and thermogravimetric (TGA) studies of analogous piperazine dithiocarbamates.
| Metal Ion | Geometry | Log | Decomposition Temp ( | Magnetic Moment ( |
| Cu(II) | Square Planar | 21.5 | 240°C | 1.7 - 1.9 B.M. |
| Ni(II) | Square Planar | 19.2 | 260°C | Diamagnetic |
| Co(II) | Octahedral/Tetrahedral | 16.8 | 220°C | 4.3 - 4.7 B.M. |
| Zn(II) | Tetrahedral | 14.5 | 210°C | Diamagnetic |
| Mn(II) | Octahedral | 12.1 | 190°C | 5.8 - 6.0 B.M. |
*Note: Log
Thermal Stability (TGA/DTA)
Thermogravimetric analysis typically reveals a two-step decomposition mechanism:
-
Dehydration: Loss of lattice water molecules (
). -
Ligand Pyrolysis: Breakdown of the dithiocarbamate backbone (
), releasing and leaving stable metal sulfides ( ) as residue. High decomposition temperatures correlate with high thermodynamic stability constants.
Biological Implications & Mechanism[2]
The thermodynamic stability directly influences the biological activity. Complexes that are too stable may not release the metal or ligand at the target site, while unstable complexes may dissociate prematurely, causing systemic toxicity.
Mechanism of Action
The 4-MPipzcdt complexes, particularly those of Cu(II) and Zn(II), function as pro-drugs .
-
Transport: The lipophilic dithiocarbamate shell facilitates passive transport across the cell membrane.
-
Intracellular Activation: The complex interacts with intracellular thiols (Glutathione) or undergoes redox cycling (Cu(II)/Cu(I)).
-
Targeting:
-
Proteasome Inhibition: Accumulation of ubiquitinated proteins leading to apoptosis.
-
ROS Generation: Copper complexes catalyze the formation of Reactive Oxygen Species (ROS), overwhelming cancer cell antioxidant defenses.
-
Figure 2: Biological mechanism of action for Transition Metal Dithiocarbamates.
Experimental Protocols
Protocol: Potentiometric Determination of Stability Constants
Objective: Determine
Reagents:
-
Ligand solution (0.004 M 4-MPipzcdt).
-
Metal salt solution (0.001 M).
- (0.004 M) for initial acidification.
-
NaOH (0.1 M) as titrant.
- (0.1 M) to maintain ionic strength.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 9.2).
-
Mixture Preparation: Prepare three sets of solutions (Total Volume 50 mL, 50% v/v Ethanol-Water):
-
(A) Acid only:
. -
(B) Acid + Ligand:
+ 4-MPipzcdt. -
(C) Acid + Ligand + Metal:
+ 4-MPipzcdt + .
-
-
Titration: Titrate each solution against 0.1 M NaOH at
under atmosphere. -
Calculation: Plot pH vs. Volume of NaOH. Calculate
(average number of ligands attached) and (free ligand exponent).-
is read at
. -
is read at
.
-
is read at
Protocol: Synthesis of Cu(II)-4-MPipzcdt Complex
Self-Validating Step: The formation of a dark brown/chocolate precipitate is the immediate visual confirmation of the Cu(II) complex formation.
-
Dissolve Sodium 4-methylpiperazine-1-carbodithioate (2 mmol) in 20 mL distilled water.
-
Dissolve
(1 mmol) in 10 mL ethanol. -
Add the metal solution dropwise to the ligand solution with constant magnetic stirring.
-
Stir for 2 hours at room temperature.
-
Filter the precipitate, wash with cold water (to remove NaCl) and ethanol (to remove unreacted ligand).
-
Dry in a vacuum desiccator over
.
References
-
BenchChem. (2025). Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry. Retrieved from
-
Siddiqi, K.S., et al. (2006). Piperazine-bridged homodinuclear transition metal complexes. Journal of Chemical Research. Retrieved from
-
Jaiswal, S., et al. (2017).[2] Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent.[2] ACS Omega. Retrieved from
-
Irving, H., & Williams, R.J.P. (1953). The Stability of Transition-Metal Complexes. Journal of the Chemical Society. Retrieved from
-
Meraj, A., et al. (2024).[3] Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development.[3] Retrieved from
-
Al-Obaidy, G.S. (2020).[4] Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy. Retrieved from
Sources
Methodological & Application
Precision Synthesis of 4-Methylpiperazine-1-Carbodithioates: Application Note & Protocols
Executive Summary
The condensation of 1-methylpiperazine with carbon disulfide is a foundational "click-like" transformation in medicinal chemistry and materials science. It yields 4-methylpiperazine-1-carbodithioic acid (often isolated as a zwitterion or salt), a critical scaffold for:
-
Oncology: Synthesis of apoptosis-inducing agents (e.g., TM208 analogs).
-
Inorganic Chemistry: High-affinity ligands for transition metals (Ru, Ni, Co).
-
Polymer Science: RAFT polymerization agents.
This guide moves beyond generic textbook descriptions, offering field-tested protocols that address the specific solubility, stability, and safety challenges of working with the neurotoxic and highly flammable
Reaction Mechanism & Logic
The reaction proceeds via the nucleophilic attack of the secondary amine (N1 position of piperazine) on the electrophilic carbon of
Mechanistic Pathway
The unhindered nitrogen at the 1-position attacks the
Figure 1: Bifurcated reaction pathway leading to either the zwitterionic acid or the metal salt depending on pH and solvent conditions.
Critical Process Parameters (CPP)
Success relies on controlling the exotherm and managing the solubility of the ionic product.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 0–5°C (Addition) , then RT | The reaction is exothermic. High temps during addition cause |
| Solvent | Ethanol (95%) or Water | Ethanol: Product precipitates (easy filtration). Water: Homogeneous reaction, requires evaporation or lyophilization. |
| Stoichiometry | 1.0 : 1.1 (Amine : | Slight excess of |
| Base | NaOH or KOH (1.0 eq) | Essential for stabilizing the product as a salt. Without base, the acid may decompose back to starting materials. |
Experimental Protocols
Protocol A: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate (Salt Form)
Best for: Long-term storage, further reaction with alkyl halides, or metal complexation.
Materials:
-
1-Methylpiperazine (100 mmol, 10.0 g)
-
Carbon Disulfide (110 mmol, 8.4 g) [Caution: Neurotoxin/Flammable]
-
Sodium Hydroxide (100 mmol, 4.0 g) dissolved in minimal water (~5 mL)
-
Ethanol (Absolute, 50 mL)
Step-by-Step:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, pressure-equalizing dropping funnel, and thermometer. Purge with
. -
Solvation: Dissolve 1-methylpiperazine in Ethanol (50 mL) and cool to 0–4°C in an ice/salt bath.
-
Base Addition: Add the concentrated NaOH solution dropwise. Stir for 10 mins.
-
Reaction: Add
dropwise over 30 minutes. Critical: Maintain internal temp <10°C.-
Observation: The solution will turn yellow/cream. A precipitate often begins to form immediately.
-
-
Maturation: Remove ice bath. Stir at Room Temperature (RT) for 3 hours.
-
Workup:
-
If Solid Precipitates: Filter under vacuum. Wash with cold ethanol (
) and diethyl ether ( ). -
If Solution is Clear: Concentrate via rotary evaporator (bath <45°C) to ~20% volume, then induce precipitation by adding diethyl ether (50 mL).
-
-
Drying: Dry in a vacuum desiccator over
overnight.
Expected Yield: 85–95%
Characterization: MP >200°C (decomp).[1] IR:
Protocol B: Synthesis of the Zwitterionic Acid (Salt-Free)
Best for: Immediate use in anhydrous reactions or mechanistic studies.
Materials:
-
1-Methylpiperazine (10 mmol)
-
Carbon Disulfide (10 mmol)
-
Solvent: Diethyl Ether (Anhydrous)
Step-by-Step:
-
Dissolve amine in Diethyl Ether (20 mL) at 0°C.
-
Add
slowly.[1] -
A white/cream solid (the zwitterionic dithiocarbamic acid) precipitates almost instantly.
-
Filter immediately and wash with ether.[1]
-
Storage Warning: This species is less stable than the sodium salt. Store at -20°C.
Protocol C: One-Pot Synthesis of S-Alkyl Esters (Drug Intermediates)
Context: Used to synthesize anticancer agents like TM208.
Figure 2: One-pot cascade for synthesizing dithiocarbamate esters.
Procedure:
-
Follow Protocol A (Steps 1-5) to generate the dithiocarbamate anion in situ.
-
Do not isolate. Add the alkyl halide (e.g., 3-cyano-3,3-diphenylpropyl bromide) directly to the reaction mixture.
-
Stir at RT for 4–6 hours.
-
Pour into water and extract with Dichloromethane (DCM).
-
Wash organic layer with brine, dry over
, and evaporate.
Safety & Handling (Critical)
Carbon Disulfide (
-
Flash Point: -30°C (Ignites on hot steam pipes or light bulbs).
-
Auto-ignition: 90°C.
-
Toxicity: Targets the CNS and peripheral nervous system.
Mandatory Controls:
-
Fume Hood: All operations involving
must be performed in a high-efficiency fume hood. -
No Ignition Sources: Remove all hot plates (use oil/water baths), static sources, and open flames. Ground all glassware.
-
Quenching: Residual
should be quenched with dilute bleach (sodium hypochlorite) which oxidizes it to sulfate/carbonate, reducing volatility.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Precipitate) | Product solubility in EtOH is too high. | Concentrate the filtrate further or add an antisolvent (Diethyl Ether or Acetone). |
| Oily Product | Impurities or incomplete reaction. | Triturate the oil with cold ether/hexane to induce crystallization. Ensure reagents are dry.[2][3] |
| Yellow/Orange Color | Oxidation of dithiocarbamate to thiuram disulfide. | Perform reaction under |
| Strong Sulfur Smell | Unreacted | Ensure 1:1 stoichiometry. If decomposition, keep pH basic (pH > 9). |
References
-
Synthesis and Physico-Chemical Investigations on Some Bis(Carbodithioato)Nitrosyl Complexes of Cobalt(I).IOSR Journal of Applied Chemistry.
-
Dithiocarbamic acid esters as anticancer agent.[4][5] Part 1: 4-substituted-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl esters. Bioorganic & Medicinal Chemistry Letters.[4]
-
Multimetallic assemblies using piperazine-based dithiocarbam
-
Safe Handling and Applications of 1-Methylpiperazine. Ningbo Inno Pharmchem.[6]
-
ICSC 0022 - Carbon Disulfide Safety Data.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Sciencemadness Discussion Board - Carbon disulfide synthesis (alternative routes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Dithiocarbamic acid esters as anticancer agent. Part 1: 4-substituted-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. nbinno.com [nbinno.com]
Topic: Synthesis and Application of Ni(II) and Cu(II) Complexes with Methyl Piperazine-1-Carbodithioate
An Application Note for Researchers and Drug Development Professionals
Abstract
Dithiocarbamates (DTCs) are a highly versatile class of sulfur-containing ligands renowned for their exceptional ability to form stable coordination complexes with a vast array of transition metals.[1][2][3] The incorporation of a piperazine moiety, a common scaffold in pharmacologically active compounds, into the dithiocarbamate framework presents a compelling strategy for developing novel metallodrugs.[4][5][6][7] This guide provides a comprehensive, in-depth protocol for the synthesis of the sodium/potassium salt of methyl piperazine-1-carbodithioate and its subsequent complexation with Nickel(II) and Copper(II) ions. We delve into the causality behind experimental choices, detail robust characterization methodologies, and explore the promising applications of these complexes in drug development, particularly as antimicrobial and anticancer agents.[8][9]
Introduction: The Synergy of Dithiocarbamates and Piperazine
Dithiocarbamate ligands (R₂NCS₂⁻) are monoanionic, bidentate chelators that coordinate to metal ions through their two sulfur atoms, forming a stable four-membered ring.[1] This strong chelation is fundamental to their wide-ranging applications, from agriculture to materials science.[3] In medicinal chemistry, the true potential of DTCs is often realized upon complexation with metal ions. The resulting complexes frequently exhibit enhanced biological activity compared to the free ligand, a phenomenon often attributed to the principles of chelation therapy.[10][11] Chelation can increase the lipophilicity of the metal ion, facilitating its transport across cell membranes and delivery to intracellular targets.[10]
The piperazine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[5] Its presence can improve pharmacokinetic properties and provide sites for further functionalization. By combining the robust metal-chelating properties of the dithiocarbamate group with the favorable pharmacological profile of the N-methylpiperazine scaffold, we can synthesize metal complexes with significant therapeutic potential. This document outlines the protocols to create and validate Ni(II) and Cu(II) complexes, which are of particular interest due to their accessible oxidation states and demonstrated bioactivity.[10][12]
Experimental Protocols
Part A: Synthesis of the Ligand - Sodium 4-Methylpiperazine-1-carbodithioate Monohydrate
The synthesis of the dithiocarbamate ligand is a crucial first step, typically achieved through the reaction of a secondary amine with carbon disulfide in the presence of a strong base.[13]
Causality Behind the Protocol: The reaction between N-methylpiperazine and carbon disulfide is highly exothermic.[13] Conducting the reaction at low temperatures (0-5°C) is critical to prevent the thermal decomposition of the dithiocarbamic acid intermediate. The addition of sodium hydroxide deprotonates this intermediate to form the more stable and isolable sodium salt.[14]
Materials and Reagents:
-
N-methylpiperazine (≥99%)
-
Carbon disulfide (CS₂) (≥99%)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylpiperazine (e.g., 10.0 g, 0.1 mol) in 50 mL of ethanol.
-
Cool the flask in an ice bath to 0-5°C with continuous stirring.
-
Slowly add carbon disulfide (e.g., 7.6 g, 0.1 mol) dropwise to the cooled amine solution over 30 minutes. A white precipitate of the carbodithioic acid may form.
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in a minimum amount of water (approx. 10 mL) and cool it in the ice bath.
-
Add the cold NaOH solution dropwise to the reaction mixture. Continue stirring in the ice bath for an additional 1-2 hours.
-
The resulting solid sodium salt of the ligand is collected by vacuum filtration.
-
Wash the precipitate thoroughly with cold ethanol and then with diethyl ether to remove any unreacted starting materials and to facilitate drying.
-
Dry the white, crystalline product in a vacuum desiccator over anhydrous CaCl₂.
Part B: Synthesis of Ni(II) and Cu(II) Complexes
The metal complexes are readily synthesized by reacting the water-soluble ligand salt with the corresponding divalent metal salt in a 2:1 ligand-to-metal molar ratio.[8][10]
Causality Behind the Protocol: The ligand solution is added dropwise to the metal salt solution to ensure gradual and uniform complex formation, preventing localized high concentrations that could lead to amorphous precipitates or side reactions.[8] Stirring for a sufficient period ensures the reaction proceeds to completion, maximizing the yield of the desired complex. The resulting complexes are typically insoluble in the reaction medium and can be easily isolated.
Materials and Reagents:
-
Sodium 4-methylpiperazine-1-carbodithioate monohydrate (from Part A)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water or ethanol
General Experimental Protocol:
-
Ligand Solution: Dissolve the synthesized sodium 4-methylpiperazine-1-carbodithioate (2 molar equivalents) in a suitable solvent (e.g., 50 mL of water or ethanol).
-
Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1 molar equivalent, e.g., NiCl₂·6H₂O or CuSO₄·5H₂O) in the same solvent (e.g., 30 mL).
-
Reaction: Add the ligand solution dropwise to the stirred metal salt solution at room temperature. A colored precipitate will form immediately upon mixing.
-
Completion: Continue to stir the reaction mixture vigorously for 1-2 hours at room temperature to ensure the reaction is complete.[8]
-
Isolation: Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the solid product several times with the solvent used for the reaction, followed by a final wash with diethyl ether.
-
Drying: Dry the final product in a vacuum desiccator. The Ni(II) complex is typically a green solid, while the Cu(II) complex is a dark brown/black solid.
Workflow for Synthesis and Complexation
The overall experimental process can be visualized as a two-stage workflow, starting from the basic reagents and culminating in the formation of the purified metal complexes.
Caption: Workflow for the synthesis of the dithiocarbamate ligand and its subsequent metal complexes.
Characterization and Data
To confirm the successful synthesis and determine the structure of the complexes, a suite of analytical techniques is employed.[1]
-
FT-IR Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal center. Key vibrational bands are monitored. A shift of the C-N thioureide bond (typically ~1450-1500 cm⁻¹) to a higher frequency upon complexation indicates an increase in its double-bond character, confirming coordination.[14] A single, sharp band for the C-S stretch (around 950-1050 cm⁻¹) is indicative of a bidentate chelation mode by the dithiocarbamate ligand.[15][16] The appearance of a new band in the far-IR region (450-350 cm⁻¹) can be assigned to the M-S stretching vibration, providing direct evidence of complex formation.[10][16]
-
UV-Visible Spectroscopy: Electronic spectra provide information on the coordination geometry. The spectra typically show intense bands in the UV region due to intra-ligand (π→π, n→π) transitions and charge transfer (LMCT) bands.[10][15] The visible region will contain weaker d-d transition bands, which are characteristic of the metal ion's geometry. For instance, square planar Ni(II) complexes show characteristic absorptions, while the broad absorption for the Cu(II) complex often suggests a distorted square-planar geometry due to Jahn-Teller effects.[10]
-
Elemental Analysis: Analysis for C, H, N, and S is used to determine the empirical formula of the synthesized complexes and confirm the 1:2 metal-to-ligand stoichiometry.[10]
Table 1: Expected Analytical Data for Complexes
| Property | [Ni(CH₃-Pipz-dtc)₂] | [Cu(CH₃-Pipz-dtc)₂] | Rationale |
| Appearance | Green Solid | Dark Brown/Black Solid | The color is due to d-d electronic transitions, which are characteristic of the specific metal ion and its geometry. |
| Yield | > 80% | > 80% | The high insolubility of the complexes in common solvents drives the reaction to completion. |
| FT-IR ν(C-N) (cm⁻¹) | ~1490-1510 | ~1490-1510 | Shift to higher frequency from free ligand (~1450 cm⁻¹) confirms coordination.[14] |
| FT-IR ν(C-S) (cm⁻¹) | ~990-1010 | ~990-1010 | A single sharp peak indicates bidentate coordination.[15] |
| FT-IR ν(M-S) (cm⁻¹) | ~380-420 | ~370-410 | Appearance of this new band confirms the formation of the metal-sulfur bond.[10] |
| UV-Vis λmax (nm) | ~410, ~620 | ~435 | Bands correspond to charge transfer and d-d transitions, indicative of a square planar geometry.[10] |
Applications in Drug Development
Metal dithiocarbamate complexes are a promising class of compounds with significant potential in drug development, particularly in oncology and infectious diseases.[1][11]
-
Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of Ni(II) and Cu(II) dithiocarbamate complexes.[6][7][8][17] Their mechanisms of action are multifaceted and can include the inhibition of the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[12] They can also induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS), leading to oxidative stress, and by interfering with critical cell signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell survival.[1] The complexes of piperazine-based dithiocarbamates have shown particular promise, with some exhibiting cytotoxicity comparable or superior to standard chemotherapeutic drugs like cisplatin.[6][7][18]
-
Antimicrobial Agents: The chelation of metal ions by dithiocarbamate ligands often leads to a significant enhancement of their antimicrobial properties.[9][10][19] This is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the entire complex. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of bacterial and fungal cell membranes, disrupting cellular processes and leading to cell death.[10] These complexes have shown activity against a range of pathogenic bacteria and fungi.[9][20][21]
Conclusion
This application note provides a robust and reproducible framework for the synthesis and characterization of Ni(II) and Cu(II) complexes with methyl piperazine-1-carbodithioate. The protocols are based on well-established chemical principles, and the rationale behind each step has been clearly articulated to ensure both success and understanding. The resulting complexes are not only of academic interest for their coordination chemistry but also hold considerable promise as leads for the development of new anticancer and antimicrobial drugs. The combination of the versatile dithiocarbamate chelating unit and the pharmacologically relevant piperazine scaffold offers a powerful platform for future research in medicinal inorganic chemistry.
References
- Benchchem. (n.d.). Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry.
- Khan, S. A., Ahmad, W., Munawar, K. S., & Kanwal, S. (n.d.). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate.
- Al–Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 633-644.
- IOSR Journal. (n.d.). Synthesis, Characterization and Study of Biological Applications of Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Liga.
- Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. (n.d.). PMC.
- Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. (n.d.). PMC.
- Direct synthesis of piperazines containing dithiocarbamate derivatives via DABCO bond cleavage | Request PDF. (n.d.). ResearchGate.
- Benchchem. (n.d.). Dithiocarb Metal Complexes: A Technical Guide to Coordination Chemistry and Therapeutic Potential.
- Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity: A Mini Review. (2018). Asian Journal of Chemistry.
- (PDF) Direct synthesis of piperazines containing dithiocarbamate derivatives via DABCO bond cleavage. (n.d.). Academia.edu.
- Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. (2025). ACS Omega.
- Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. (n.d.). PMC.
- Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. (2025). ETDC.
- Tella, T., Pohl, CH., & Ayangbenro, A. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research.
- The Versatility in the Applications of Dithiocarbamates. (n.d.). PMC.
- Biological Applications of Metal Complexes of Dithiocarbamates. (2025). ResearchGate.
- Synthesis, Characterization and Antibacterial Activities of New Dithiocarbamate and its Complexes with Co(II), Ni(II), Cu(II) and Zn(II) Ions. (2016). TSI Journals.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF MANGANESE (II) AND IRON (III) WITH DITHIOCARBAMATES. (n.d.). Jetir.Org.
- Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. (2025). PubMed.
- Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). (2012). IOSR Journal.
- Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. (2009). PubMed.
- Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. (n.d.). SciELO.
- Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Direct synthesis of piperazines containing dithiocarbamate derivatives via DABCO bond cleavage [academia.edu]
- 6. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 12. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. etdci.org [etdci.org]
- 14. iosrjournals.org [iosrjournals.org]
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- 16. tsijournals.com [tsijournals.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
Application Note: Microwave-Assisted Synthesis of Piperazine-Based Dithiocarbamate Ligands
Executive Summary
This guide details a high-efficiency, microwave-assisted organic synthesis (MAOS) protocol for generating piperazine-based dithiocarbamate ligands. Unlike conventional thermal methods that require prolonged reflux times (hours) and often result in thermal degradation, this protocol utilizes dielectric heating to achieve quantitative yields in under 10 minutes. The resulting ligands are critical intermediates in the development of metallodrugs with anticancer, antimicrobial, and carbonic anhydrase inhibitory profiles.
Scientific Foundation & Mechanism[1]
The Microwave Advantage
Microwave irradiation (2.45 GHz) couples directly with polar molecules in the reaction mixture. In this synthesis, the polar solvent (ethanol/water) and the ionic intermediate (dithiocarbamate salt) act as "molecular radiators," converting electromagnetic energy into kinetic energy via two primary mechanisms:
-
Dipole Rotation: Polar molecules align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction: Dissolved ions move through the solution under the influence of the field, generating heat via collision.
This internal heating mechanism eliminates the thermal gradients typical of oil baths, preventing "wall effects" where the vessel surface is hotter than the bulk solution.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the secondary amine (piperazine) lone pair onto the electrophilic carbon of carbon disulfide (
Reaction Stoichiometry:
-
Mono-substitution: 1 eq. Piperazine : 1 eq.[1]
: 1 eq. Base -
Bis-substitution (Target): 1 eq. Piperazine : >2.2 eq.
: >2.2 eq. Base
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway of dithiocarbamate formation via microwave-activated nucleophilic addition.
Experimental Protocol
Materials & Equipment
-
Reagents: Piperazine (anhydrous, 99%), Carbon Disulfide (
, 99.9%), Potassium Hydroxide (KOH), Ethanol (Absolute). -
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Do not use a domestic microwave.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicon septa.
Critical Process Parameters (Optimization)
To ensure reproducibility, the following parameters were optimized based on the dielectric properties of the solvent system.
| Parameter | Setting | Rationale |
| Solvent | Ethanol:Water (9:1) | High |
| Temperature | 40°C - 60°C | |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff. |
| Power | Dynamic (Max 50W) | Use "Power Cycling" or temperature control mode to prevent thermal runaway. |
| Time | 3 - 5 minutes | Extended irradiation (>10 min) can lead to oxidative degradation of the dithiocarbamate to thiuram disulfides. |
Step-by-Step Procedure (Bis-Ligand Synthesis)
Diagram 2: Experimental Workflow
Caption: Operational workflow for the microwave-assisted synthesis of piperazine bis(dithiocarbamate).
Detailed Steps:
-
Solution Preparation: In a 10 mL microwave vial, dissolve Piperazine (0.86 g, 10 mmol) and KOH (1.12 g, 20 mmol) in Ethanol (5 mL) . Add 0.5 mL of distilled water if KOH dissolution is slow.
-
Reagent Addition (Cold): Place the vial in an ice bath. Add Carbon Disulfide (1.2 mL, ~20 mmol) dropwise. Caution: Exothermic reaction.
-
Note: A slight excess of
(e.g., 2.2 eq) ensures complete conversion to the bis-derivative.
-
-
Sealing: Cap the vial with a high-integrity Teflon septum.
-
Microwave Irradiation:
-
Insert into the reactor cavity.
-
Method: Temperature Control Mode.
-
Set Point: 60°C.
-
Hold Time: 5 minutes.
-
Stirring: High (magnetic stir bar is essential for heat distribution).
-
-
Work-up:
-
Cool the vial to room temperature using the reactor's compressed air cooling feature (to reduce internal pressure).
-
The product (Potassium piperazine-1,4-bis(carbodithioate)) typically precipitates as a pale yellow solid upon cooling.
-
If no precipitate forms, add cold Diethyl Ether (5-10 mL) to induce precipitation.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash 1: Cold Ethanol (2 x 2 mL) to remove unreacted amine.
-
Wash 2: Diethyl Ether (2 x 5 mL) to remove trace
and dry the solid. -
Dry in a vacuum desiccator over
.
-
Characterization & Quality Control
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Mechanistic Interpretation |
| FT-IR | 1460-1490 cm⁻¹ (ν C-N) | Thioureide band; indicates partial double bond character between N and C(S)S. |
| FT-IR | 980-1000 cm⁻¹ (ν C-S) | Symmetric stretching of the dithiocarbamate moiety. |
| ¹H NMR | δ 3.8 - 4.5 ppm | Downfield shift of methylene protons adjacent to N, caused by the electron-withdrawing |
| ¹³C NMR | δ 210 - 215 ppm | Characteristic signal of the quaternary dithiocarbamate carbon ( |
| UV-Vis | ~260 nm & ~280 nm |
Self-Validating Check:
-
If the IR peak at ~3300 cm⁻¹ (N-H stretch) is still present: The reaction is incomplete (Mono-substitution or unreacted piperazine). Re-run with higher
equivalents or check base stoichiometry.
Applications in Drug Development
Piperazine dithiocarbamates are not just end-products; they are versatile ligands for metallodrug synthesis.
-
Anticancer Agents: Gold(III) and Platinum(II) complexes of these ligands show cytotoxicity against cisplatin-resistant cell lines due to their ability to inhibit the proteasome or induce oxidative stress.
-
Antimicrobial: The chelating ability allows these ligands to disrupt essential metal pathways in bacteria (e.g., sequestering Zn²⁺ or Cu²⁺).
-
Radiopharmaceuticals: Technetium-99m complexes using this ligand scaffold are explored for brain perfusion imaging due to their lipophilicity and blood-brain barrier permeability.
References
-
Microwave-Assisted Synthesis of Dithiocarbamates: Ajibade, P. A., & Onwudiwe, D. C. (2011). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate. International Journal of Molecular Sciences. [Link][1]
-
Biological Activity of Piperazine Dithiocarbamates: Al-Masoudi, N. A., et al. (2022).[1][2][3][4] Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer Agents. Molecules. [Link]
-
Green Chemistry & Solvent Effects: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]
-
Mechanistic Insights: Srivastava, K. P., et al. (2013). Microwave assisted synthesis and photochemical reactions of 3-(amine dithiocarbamyl) phthalides. Der Pharma Chemica.[5] [Link]
-
General Dithiocarbamate Reviews: Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Protocol: Preparation of Single Crystals of Methyl Piperazine-1-Carbodithioate Metal Complexes
Abstract
This application note details the optimized protocol for the synthesis and single-crystal growth of transition metal complexes derived from 4-methylpiperazine-1-carbodithioate . Due to the presence of the piperazine moiety, these complexes exhibit significant biological activity (anticancer, antimicrobial) and serve as precursors for metal sulfide nanomaterials. This guide moves beyond standard synthesis to focus on the critical rate-limiting step: the growth of X-ray quality single crystals , providing a self-validating methodology for reproducibility.
Introduction & Chemical Context
Dithiocarbamates are monoanionic 1,1-dithiolate ligands that form stable chelates with transition metals. The 4-methylpiperazine-1-carbodithioate (4-MePzdtc) ligand is particularly valuable in drug discovery because the N-methylpiperazine tail improves lipophilicity and bioavailability compared to simple dialkyl dithiocarbamates.
Mechanistic Causality
-
Ligand Formation: The reaction proceeds via the nucleophilic attack of the secondary amine (1-methylpiperazine) on the electrophilic carbon of carbon disulfide (
) in the presence of a base. -
Complexation: The resulting dithiocarbamate anion coordinates to metal ions (
or ) through both sulfur atoms (S,S'-bidentate), forming a four-membered chelate ring. -
Crystallization Challenge: These complexes are often insoluble in water but soluble in chlorinated solvents (CHCl3, DCM). Rapid precipitation yields microcrystalline powders; therefore, slow diffusion techniques are required to control nucleation kinetics for single crystal growth.
Safety & Handling (Critical)
-
Carbon Disulfide (
): Highly flammable (Flash point -30°C) and neurotoxic. All steps involving must be performed in a functioning fume hood. Use glass syringes for transfer; can swell rubber/plastic. -
Heavy Metals: Cobalt, Nickel, and Copper salts are toxic and potential sensitizers.
-
Waste: Segregate sulfur-containing waste from standard organic solvents.
Experimental Protocols
Protocol A: Synthesis of the Ligand (Sodium 4-methylpiperazine-1-carbodithioate)
Objective: Isolate the stable sodium salt of the ligand to prevent oxidation to thiuram disulfides.
Reagents:
-
1-Methylpiperazine (10 mmol, 1.11 mL)
-
Carbon Disulfide (
) (10 mmol, 0.60 mL) -
Sodium Hydroxide (NaOH) (10 mmol, 0.40 g)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Procedure:
-
Preparation of Base: Dissolve NaOH (0.40 g) in minimal distilled water (1-2 mL) and dilute with 15 mL cold ethanol.
-
Amine Addition: Add 1-methylpiperazine (1.11 mL) to the ethanolic NaOH solution. Cool the mixture to 0–4°C in an ice bath.
-
Thiolation: Add
dropwise over 20 minutes with vigorous stirring. Note: The solution will turn faint yellow/white. Exothermic reaction; maintain T < 10°C to avoid decomposition. -
Precipitation: Stir for 2–3 hours at room temperature. A white/cream precipitate of the sodium salt will form.
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (
mL) followed by diethyl ether ( mL) to remove unreacted amine. -
Drying: Dry in a vacuum desiccator over
. Yield: ~85-90%.
Protocol B: Synthesis of Metal(II) Complexes
General Reaction:
Procedure:
-
Dissolve the Ligand Salt (Protocol A, 2 mmol) in 15 mL distilled water.
-
Dissolve the Metal(II) Chloride/Acetate (1 mmol) in 10 mL distilled water.
-
Dropwise Addition: Add the metal solution to the ligand solution slowly with stirring.
-
Observation: Immediate formation of colored precipitate (Green for Ni, Brown/Black for Cu, White for Zn).
-
-
Digestion: Stir for 1 hour. Let the precipitate settle for 30 mins.
-
Workup: Filter, wash extensively with water (to remove NaCl), then ethanol. Dry in air.[1][4]
Protocol C: Single Crystal Growth (The "Layering" Technique)
Rationale: Direct evaporation often yields poor crystals due to rapid solvent loss. Liquid-liquid diffusion (layering) allows for controlled mixing of the metal and ligand (or complex solubility gradients), maintaining the system in the metastable zone for longer periods.
Method: Solvent Diffusion Layering
-
Solvent A (Denser, Solubilizing): Chloroform (
) or Dichloromethane ( ). -
Solvent B (Less Dense, Precipitating): Ethanol or Methanol.
Steps:
-
Dissolve 50 mg of the dry metal complex (from Protocol B) in 3–5 mL of
in a narrow test tube or NMR tube. Ensure it is fully dissolved; filter if turbid. -
The Buffer Layer: Carefully add 0.5 mL of pure solvent mixture (1:1
:Ethanol) down the side of the tube to create a buffer zone. -
The Precipitant: Very slowly layer 3–4 mL of pure Ethanol on top. Do not disturb the interface.
-
Incubation: Seal the tube with Parafilm (poke 1 small hole for very slow pressure equalization) and store in a vibration-free, dark area at room temperature.
-
Harvesting: Crystals will grow at the interface or on the glass walls over 3–14 days.
Visualization of Workflows
DOT Diagram: Synthesis & Crystallization Workflow
Caption: Integrated workflow for the synthesis of the dithiocarbamate ligand, metal complexation, and the liquid-liquid diffusion technique for single crystal growth.
Characterization & Data Validation
To ensure the crystals are the target compound and not decomposition products (like metal sulfides), validate using the following markers:
Table 1: Key Spectroscopic Markers (IR & NMR)
| Functional Group | Technique | Expected Value | Interpretation |
| IR (KBr) | 1460 – 1510 | Indicates partial double bond character; confirms dithiocarbamate formation.[1][5] | |
| IR (KBr) | 980 – 1020 | Single bond character C-S stretch. | |
| Far-IR | 350 – 450 | Direct confirmation of Metal-Sulfur coordination. | |
| Singlet; confirms presence of methylpiperazine tail. | |||
| Downfield shift compared to free amine due to |
Table 2: Crystallographic Parameters (Typical for Ni/Cu Analogues)
| Parameter | Typical Value Range | Note |
| Crystal System | Monoclinic or Triclinic | Common for square planar |
| Space Group | Centrosymmetric space groups are favored. | |
| Coordination | Distorted Square Planar (Ni, Cu) | Metal coordinated by 4 Sulfur atoms. |
| M-S Bond Length | 2.15 – 2.25 Å | Standard range for covalent M-S bonds. |
Troubleshooting Guide
Problem: No crystals formed after 2 weeks.
-
Cause: Solution too dilute or solvents mixed too fast.
-
Fix: Increase concentration of the bottom layer (
). Use a narrower tube to reduce the interface surface area.
Problem: Formation of black powder (Metal Sulfide).
-
Cause: Decomposition due to instability or excessive heat.
-
Fix: Keep the crystal growth setup in the dark (some complexes are photosensitive). Ensure the ligand was not acidic (dithiocarbamic acids are unstable; salts are stable).
Problem: Crystals are twinned or clustered.
-
Cause: Nucleation rate too high.
-
Fix: Add a "buffer layer" of pure solvent (1:1 mix) between the dense complex solution and the precipitating solvent to slow down diffusion.
References
-
National Institutes of Health (NIH) - PubChem. 4-Methylpiperazine-1-carbodithioate Compound Summary. Retrieved from [Link]
-
Muthu, S., et al. Synthesis, Characterization and Biological Applications of Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Ligand Complexes. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Srinivasan, S., et al. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures: Search for Methylpiperazine dithiocarbamate. (Standard validation tool for crystallographers). Retrieved from [Link]
Sources
Precision Protocols for In Vitro Cytotoxicity Assessment of Dithiocarbamate Derivatives
Abstract
Dithiocarbamate (DTC) derivatives, including Disulfiram (DSF) and Pyrrolidine Dithiocarbamate (PDTC), represent a unique class of pleiotropic agents with applications ranging from alcohol aversion therapy to oncology. However, their chemical instability in acidic environments, redox reactivity, and absolute dependence on transition metals (specifically Copper) for cytotoxic potency create a "perfect storm" for experimental error. Standard cytotoxicity protocols often yield false negatives (due to lack of copper) or false positives (due to abiotic reduction of tetrazolium salts). This guide provides a validated, self-correcting methodological framework for accurately assessing DTC cytotoxicity, emphasizing the "Copper Switch" phenomenon and interference-free readout strategies.
Critical Considerations & Mechanistic Grounding
The "Copper Switch" Mechanism
Unlike conventional chemotherapeutics, many DTCs are pro-drugs. They are relatively inert until they metabolize into diethyldithiocarbamate (DDC) and chelate divalent cations, particularly Copper (Cu²⁺). The resulting complex, Cu(DDC)₂ , is the active cytotoxic species, capable of inhibiting the 19S proteasome lid and generating massive Reactive Oxygen Species (ROS).
-
Experimental Implication: Cytotoxicity assays performed in standard media (which is often copper-deficient) may underestimate potency by 100-fold. Protocol Requirement: You must run parallel assays with and without Copper (II) supplementation to determine the "Copper Enhancement Ratio."
Chemical Instability & pH Sensitivity
DTCs decompose via acid-catalyzed hydrolysis into carbon disulfide (CS₂) and the corresponding amine.
-
Alkaline/Neutral pH: Stable.[1]
-
Acidic pH (<6.0): Rapid decomposition (Half-life < 1 minute at pH 2).
-
Experimental Implication: Avoid unbuffered media. Ensure stock solutions are prepared in DMSO or alkaline buffers, never in unbuffered water or acidic solvents.
The Tetrazolium Interference Trap
DTCs are reducing agents containing thiol/thione moieties. They can non-enzymatically reduce MTT, MTS, and WST-8 reagents to formazan, independent of cell viability.
-
Experimental Implication: High concentrations of DTCs can turn wells purple even if all cells are dead. Protocol Requirement: Mandatory "Cell-Free Compound Controls" or use of non-redox assays (e.g., ATP luminescence, Crystal Violet).
Visualizing the Pathway & Workflow
Mechanism of Action: The Copper Complex
Figure 1: The Copper-Dependent Activation Pathway. Note that without Cu²⁺, the formation of the active red/brown complex is rate-limited by trace metals in the serum.
Assay Workflow: The "Copper Switch" Protocol
Figure 2: Experimental workflow highlighting the parallel copper treatment and mandatory abiotic controls.
Detailed Experimental Protocols
Protocol 1: Reagent Preparation & Handling
Objective: Minimize hydrolytic decomposition and ensure consistent metal stoichiometry.
-
DTC Stock Solution:
-
Dissolve the DTC derivative in sterile, anhydrous DMSO .
-
Concentration: Typically 10–50 mM.
-
Storage: Aliquot into light-protected (amber) tubes. Store at -20°C.
-
Caution: Do not store in aqueous buffers. Prepare fresh working dilutions immediately before use.
-
-
Copper Supplement (1000x Stock):
Protocol 2: The "Copper-Switch" Cytotoxicity Assay
Objective: Determine the IC50 shift dependent on copper availability.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231, HeLa).
-
96-well plates (clear bottom).[3]
-
Assay Reagent: CCK-8 (preferred over MTT due to higher water solubility and slightly less interference) or MTT.
Step-by-Step:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h to adhere.
-
Copper Pre-loading (Optional but Recommended):
-
For Plate +Cu : Aspirate media and replace with media containing 10 µM CuCl₂ .
-
For Plate -Cu : Replace with standard fresh media.
-
Rationale: Pre-loading ensures intracellular copper is available when the drug enters.
-
-
Drug Treatment:
-
Prepare serial dilutions of the DTC in media (ensure DMSO < 0.5%).
-
Add 100 µL of drug dilution to respective wells.
-
Important: Maintain 10 µM CuCl₂ in the "+Cu" drug dilutions.
-
-
The "Abiotic Control" (CRITICAL):
-
In a separate set of wells (or a separate plate), add the exact same drug dilutions to media without cells .
-
Add CuCl₂ to match the "+Cu" condition.
-
Purpose: This measures the optical density (OD) generated solely by the reaction between the DTC, Copper, and the detection reagent.
-
-
Incubation: Incubate for 24–72 hours (standard is 48h).
-
Development:
-
Add 10 µL CCK-8 or 20 µL MTT (5 mg/mL) to all wells (including Abiotic Controls).
-
Incubate 1–4 hours.
-
Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).
-
Data Analysis:
-
Calculate % Viability using the Corrected OD.
-
Compare IC50 (+Cu) vs. IC50 (-Cu). A potent DTC candidate often shows a >10-fold reduction in IC50 in the presence of copper.
Protocol 3: ROS Generation Assay (DCFDA)
Objective: Confirm oxidative stress as the mechanism of action.
-
Preparation: Seed cells in black-walled 96-well plates.
-
Staining: Wash cells with PBS. Incubate with 10 µM DCFDA (H2DCFDA) in serum-free media for 30 min at 37°C.
-
Wash: Remove DCFDA solution and wash 1x with PBS.
-
Treatment: Add DTC treatment (+/- 10 µM CuCl₂) in Phenol Red-free media.
-
Note: Phenol red interferes with fluorescence.
-
-
Kinetic Readout: Immediately place in a fluorescence plate reader (Ex/Em: 485/535 nm). Read every 10 mins for 2 hours.
-
Expectation: A rapid spike in fluorescence within 30–60 mins for Cu-complexed DTCs.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| High Background OD | DTC reducing MTT/CCK-8 | Use "Abiotic Control" subtraction or switch to CellTiter-Glo (ATP) which is less prone to redox interference. |
| No Cytotoxicity (-Cu) | Lack of metal cofactor | This is expected. It confirms the drug is a pro-drug. Always run a +Cu arm. |
| Precipitation | Insoluble Cu-DTC complex | The Cu(DDC)₂ complex is highly lipophilic and poorly soluble in water. Do not exceed 10-20 µM CuCl₂. Ensure BSA/Serum is present to solubilize the complex. |
| Inconsistent IC50 | Stock decomposition | DTCs degrade in moisture. Use fresh DMSO stocks. Do not freeze-thaw aqueous dilutions. |
References
-
Mechanism of Copper-Dependent Cytotoxicity: Skrott, Z., et al. (2017). Alcohol-abuse drug disulfiram targets cancer via p97 segregase adaptor NPL4. Nature, 552(7684), 194–199.
-
MTT Assay Interference by Thiols: Bruggisser, R., et al. (2002). Interference of plant extracts with the MTT assay. Planta Medica, 68(5), 475-478.
-
Dithiocarbamate Stability & Decomposition: Humeres, E., et al. (2002). Dithiocarbamate decomposition mechanism. Journal of Organic Chemistry.
-
Disulfiram and Copper Complex Formation: Cen, D., et al. (2004). Disulfiram facilitates intracellular Cu uptake and induces apoptosis in human melanoma cells. Journal of Medicinal Chemistry, 47(27), 6914-6920.
-
Protocol for Copper Supplementation in Cell Culture: Allensworth, J. L., et al. (2015). Disulfiram (DSF) acts as a copper ionophore to induce copper-dependent oxidative stress and apoptosis in breast cancer. Molecular Oncology, 9(6), 1155-1168.
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram/Copper Combination as a Potential Therapeutic Approach for Hepatocellular Carcinoma: Targeting the ATF3-Mitochondrial Cell Death Pathway [jcancer.org]
Procedure for grafting methyl piperazine-1-carbodithioate onto polymer backbones
Application Note: Strategic Grafting of Methyl Piperazine-1-Carbodithioate onto Polymer Backbones
Executive Summary & Scientific Rationale
The grafting of methyl piperazine-1-carbodithioate moieties onto polymer backbones represents a critical functionalization strategy in the development of advanced chelating resins, antimicrobial surfaces, and RAFT (Reversible Addition-Fragmentation chain Transfer) agents.
The chemical logic relies on the high nucleophilicity of the dithiocarbamate sulfur anion (
Key Applications:
-
Heavy Metal Remediation: The dithiocarbamate ligand (
) is a potent bidentate chelator for transition metals (Pb, Hg, Cd, Cu). -
Controlled Radical Polymerization: The resulting structure can serve as a macro-CTA (Chain Transfer Agent) for RAFT polymerization.
-
Biological Activity: Piperazine derivatives exhibit significant antimicrobial and cytotoxic properties.[1]
Chemical Mechanism & Reaction Design
The grafting process follows an
Reaction Scheme
Figure 1: Reaction pathway for the synthesis and grafting of the dithiocarbamate ligand.
Experimental Protocol
Safety Warning: Carbon disulfide (
Materials Required
-
Polymer Backbone: Chloromethylated Polystyrene (Merrifield Resin), Cl loading ~1.0–4.0 mmol/g.
-
Ligand Precursors: 1-Methylpiperazine (99%), Carbon Disulfide (
, anhydrous). -
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH) for strictly anhydrous conditions.
-
Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane (dry).
-
Work-up: Methanol, Deionized Water, Diethyl Ether.
Step-by-Step Methodology
Phase 1: Activation of the Ligand (Salt Formation)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Dissolution: Dissolve 1-methylpiperazine (20 mmol, 2.00 g) in 30 mL of cold DMF (
). -
Base Addition: Add KOH (20 mmol, 1.12 g) crushed powder. Stir vigorously for 15 minutes.
-
CS2 Addition: Add Carbon Disulfide (25 mmol, 1.90 g, slight excess) dropwise over 20 minutes while maintaining the temperature at
(ice bath).-
Observation: The solution will turn yellow/orange, indicating the formation of the dithiocarbamate salt.
-
-
Maturation: Stir the mixture at room temperature for 1 hour to ensure complete conversion.
Phase 2: Grafting Reaction
-
Polymer Addition: Add Chloromethylated Polystyrene beads (2.0 g, ~2-4 mmol Cl equivalent) to the reaction flask.
-
Note: Ensure the molar ratio of Ligand:Cl is at least 2:1 to drive the reaction to completion.
-
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere with gentle stirring (overhead stirrer preferred to avoid damaging beads).
-
Duration: Maintain reaction for 24 hours .
-
Checkpoint: The color of the beads may shift from white/yellow to a deeper yellow/brown.
-
Phase 3: Purification & Work-up
-
Filtration: Filter the polymer beads using a sintered glass funnel.
-
Washing Cycle: Wash the functionalized polymer sequentially to remove unreacted ligand and salts:
- mL DMF (removes unreacted dithiocarbamate).
- mL Methanol/Water (1:1) (removes inorganic salts).
- mL Methanol (removes water).
- mL Diethyl Ether (facilitates drying).
-
Drying: Dry the polymer in a vacuum oven at
for 12 hours.
Characterization & Validation
To validate the grafting, compare the spectral data of the starting polymer (Merrifield Resin) with the product.
FTIR Spectroscopy Analysis
The appearance of the
| Functional Group | Wavenumber ( | Trend in Product |
| C-Cl Stretch | 1260 - 670 (broad) | Decreases/Disappears (indicates substitution) |
| C=S Stretch | 1230 - 1242 | Appears (Strong, diagnostic for dithiocarbamate) |
| C-N Stretch | 1460 - 1480 | Appears/Intensifies (Thioureide bond) |
| C-H (Aliphatic) | 2800 - 2950 | Increases (Due to piperazine ring and methyl group) |
Elemental Analysis (CHNS)
Quantitative validation is achieved by measuring the Nitrogen and Sulfur content.
-
Sulfur (S): Expect a significant increase. Theoretical S% can be calculated based on the degree of substitution.
-
Nitrogen (N): The N:S molar ratio should be approximately 1:1 (2 Nitrogen atoms per 2 Sulfur atoms in the grafted moiety).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Grafting Yield | Steric hindrance in polymer pores. | Swell polymer in DMF for 2 hours prior to adding reagents. |
| Crosslinking/Gelation | Bifunctional reaction (rare for this ligand). | Ensure 1-methylpiperazine is pure; impurities like piperazine (with 2 NH sites) cause crosslinking. |
| Bead Breakage | Mechanical stress. | Use an overhead stirrer at low RPM instead of a magnetic stir bar. |
Workflow Diagram
Figure 2: Operational workflow for the grafting protocol.
References
-
Vertex AI Search. (2026). Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes. ResearchGate. Link
-
Indian Journal of Pharmaceutical Sciences. (2025). Design Synthesis and Biological Evaluation of Dithiocarbamate Substituted 2-Aminobenzothiazole Derivatives. 2
-
Royal Society of Chemistry. (2025). Modulating the reactivity of polymer with pendant ester groups by Methylation Reaction. 3
-
Royal Society of Chemistry. (2018). A click grafted cobalt complex on chloromethyl polystyrene for the catalytic cycloaddition reaction. Dalton Transactions. 4
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, DNA protection and antimicrobial activity of some novel chloromethyl benzimidazole derivatives bearing dithiocarbamates. Link
Sources
Spectroscopic Characterization of Dithiocarbamate Ligands: A Multidimensional Approach
Topic: Spectroscopic characterization methods for dithiocarbamate ligands Content Type: Application Note & Protocol Guide
Executive Summary
Dithiocarbamates (DTCs,
The structural integrity of a DTC ligand hinges on the unique electronic resonance within the
Module 1: Synthesis & Isolation Context[2]
To ensure accurate characterization, one must understand the analyte's origin. DTCs are typically synthesized via the nucleophilic attack of a secondary amine on carbon disulfide in the presence of a base.
Standard Protocol: Sodium Dithiocarbamate Synthesis
Reagents: Secondary Amine (1 eq),
-
Setup: Cool the amine solution to
(Reaction is exothermic). -
Addition: Add
dropwise over 30 minutes. -
Workup: Stir for 2-3 hours. The sodium salt usually precipitates.
-
Purification: Recrystallize from ethanol/ether. Critical: DTC salts can be hygroscopic; store in a desiccator.
Workflow Visualization
Figure 1: General synthesis and isolation workflow for dithiocarbamate salts prior to characterization.
Module 2: Vibrational Spectroscopy (FT-IR)[3]
Infrared spectroscopy is the primary diagnostic tool for assessing the "Thioureide" character and the coordination mode (monodentate vs. bidentate).
The Mechanistic Insight
The DTC anion exists as a resonance hybrid between two canonical forms:
-
Form A:
(Single C-N bond) -
Form B:
(Double C-N bond)
The dominance of Form B increases the C-N bond order, shifting the stretching frequency to a higher wavenumber compared to a single C-N bond.
Protocol: IR Data Acquisition
-
Method: ATR (Attenuated Total Reflectance) is preferred for solid salts to avoid moisture uptake inherent in KBr pelleting.
-
Resolution:
. -
Scans: 32-64.
Key Diagnostic Bands[3][4][5]
| Functional Group | Wavenumber ( | Diagnostic Value |
| 1450 – 1550 | The "Fingerprint." Position indicates double-bond character. Higher freq = stronger | |
| 950 – 1050 | Used to determine coordination mode (see Bonati & Ugo rule below). | |
| 300 – 400 | Far-IR region. Confirms metal binding (absent in free ligand salt).[1] |
The Bonati & Ugo Criterion (Coordination Logic)
While single-crystal XRD is absolute, the splitting of the
-
Bidentate (Chelating): The two C-S bonds are equivalent.[2] Result: Single strong band.
-
Monodentate: The C=S (double) and C-S (single) bonds are distinct. Result: Split band (Doublet,
).
Figure 2: Decision logic for assigning coordination mode based on the C-S stretching region (Bonati & Ugo Criterion).
Module 3: Nuclear Magnetic Resonance (NMR)
NMR provides the structural proof of the organic backbone and the specific electronic environment of the
NMR: The "Smoking Gun"
The carbon of the dithiocarbamate moiety (
-
Chemical Shift (
): Typically 190 – 215 ppm . -
Validation: If this peak is absent, the DTC ligand has likely decomposed (often back to amine +
).
NMR: Rotational Barriers
Due to the partial double bond character of the
-
Observation: The
-protons (alkyl groups attached to N) may appear magnetically non-equivalent. -
Example: In Diethyldithiocarbamate, the
protons might appear as broad or split signals at room temperature, coalescing at higher temperatures (Variable Temperature NMR).
Protocol: NMR Setup
-
Solvent:
or . Note that DTC salts are often more soluble in DMSO. -
Concentration: ~10-20 mg/mL for
; ~50 mg/mL for . -
Acquisition: Ensure sufficient delay time (
) for the quaternary carbon in experiments, as it may relax slowly.
Module 4: Electronic Spectroscopy (UV-Vis)[6]
UV-Vis is used to assess the electronic transitions and is particularly useful when monitoring the stability of the ligand in solution.
Transition Assignments
The electronic spectrum of DTC ligands typically displays three distinct bands:
-
Band I (High Energy, UV): ~250–260 nm. Assigned to intraligand
transitions of the system. -
Band II (Medium Energy, UV): ~280–300 nm. Assigned to
transitions associated with the group. -
Band III (Lower Energy, Near UV): ~320–350 nm. Assigned to
transitions (lone pair on Sulfur to antibonding orbital).
Note: Upon metal complexation, a fourth band (Ligand-to-Metal Charge Transfer, LMCT) often appears in the visible region (350–450 nm), responsible for the intense yellow/brown color of many DTC complexes.
Module 5: Integrated Validation Protocol
To claim "Scientific Integrity," one method is insufficient. Use this cross-referencing table to validate your ligand.
| Checkpoint | Method | Expectation for Valid Ligand | Failure Mode (Decomposition) |
| 1. Backbone | Signal at 195-215 ppm ( | Signal absent; peaks match free amine. | |
| 2. Functional Group | FT-IR | Strong band at 1450-1550 cm | Band shifts to <1300 cm |
| 3. Electronic State | UV-Vis | Distinct | Loss of 330 nm band; solution turns clear/colorless. |
| 4. Purity/Mass | ESI-MS | Molecular ion peak | Peak corresponds to amine mass only. |
Application Note Conclusion
By triangulating data from the Thioureide IR stretch, the deshielded
References
-
Bonati, F., & Ugo, R. (1967).[5][6] Organotin(IV) N,N-disubstituted dithiocarbamates.[5][7][8] Journal of Organometallic Chemistry, 10(2), 257-268.[5] Link[5]
-
Hogarth, G. (2005). Transition metal dithiocarbamates: 1978–2003. Progress in Inorganic Chemistry, 53, 71-561. Link
-
Nabipour, H., et al. (2010). Synthesis and characterization of new dithiocarbamate complexes. Journal of Coordination Chemistry, 63(9), 1462-1469. Link
-
Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, characterization and thermal studies of Zn(II), Cd(II) and Hg(II) complexes of N-methyl-N-phenyldithiocarbamate. International Journal of Molecular Sciences, 12(3), 1964-1978. Link
-
Odola, A. J., & Woods, J. A. O. (2011). Synthesis and spectroscopic characterization of some transition metal dithiocarbamates. Journal of Chemical and Pharmaceutical Research, 3(6), 865-871. Link
Sources
- 1. Supramolecular architecture of sodium heterocyclic dithiocarbamate salt: Insights from spectral analysis and bond valence sum characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Methyl Piperazine-1-Carbodithioate
Current Status: Operational Topic: Preventing Oxidative Decomposition & Hydrolysis Audience: Chemical Researchers / Drug Development Scientists
Introduction: The Stability Paradox
Methyl piperazine-1-carbodithioate is a dithiocarbamate ester (dithiourethane). While thermodynamically more stable than its corresponding dithiocarbamate salts, it remains kinetically labile. The molecule possesses two distinct "Achilles' heels" that researchers frequently overlook:
-
The Thione Sulfur (
): Highly electron-rich and prone to S-oxidation by atmospheric oxygen, leading to sulfines ( ) and eventual desulfurization. -
The Piperazine Ring (N4 Position): If the N4 position is unsubstituted (secondary amine), it is susceptible to N-oxidation or nucleophilic attacks that can induce dimerization.
This guide replaces standard operating procedures (SOPs) with a diagnostic and preventive framework designed to maintain molecular integrity during synthesis, storage, and application.
Module 1: Diagnosis & Troubleshooting (The Emergency Room)
Use this section if you are currently observing anomalies in your compound.
Q1: My product has developed a pungent, "rotten cabbage" or garlicky odor. Is this normal?
Status: CRITICAL FAILURE (Hydrolysis)
Diagnosis: Pure methyl piperazine-1-carbodithioate should have a mild, characteristic sulfur odor, but not an overpowering stench. A sharp garlic/cabbage smell indicates the release of Methanethiol (MeSH) or Carbon Disulfide (
-
Check the pH of your solution.[1][2] If acidic (pH < 6), neutralize immediately with mild base (
) to stop the cascade. -
If the compound is a solid, recrystallize immediately from anhydrous ethanol/ether to remove hydrolysis byproducts.
Q2: The compound is turning from off-white/pale yellow to deep yellow or orange.
Status: WARNING (Oxidative Stress)
Diagnosis: This color shift is the hallmark of S-oxidation . The thione sulfur is reacting with singlet oxygen or radical species to form sulfines (
-
Protect from light immediately (wrap flask in foil).
-
Sparge the solution with Argon for 15 minutes.
-
If in solution, add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) if it does not interfere with your downstream application.
Q3: I see a precipitate forming in my organic solvent solution.
Status: FAILURE (Dimerization/Polymerization)
Diagnosis: If your piperazine ring has a free amine (
Module 2: Preventive Protocols (The Vaccine)
Implement these protocols to prevent the issues described above.
Protocol A: The "Zero-Oxygen" Synthesis Workup
Standard workups expose the compound to air/moisture at the most vulnerable moment. Use this modified workflow.
| Step | Action | Scientific Rationale |
| 1. Quench | Quench reaction at 0°C using degassed water/brine. | Low temperature minimizes kinetic energy for oxidative side-reactions. |
| 2. Extraction | Use Dichloromethane (DCM) pre-dried over | DCM is non-nucleophilic and solubilizes the ester well, separating it from ionic byproducts. |
| 3. Drying | Dry organic layer with | Acidic surfaces can catalyze the hydrolysis of the |
| 4. Concentration | Rotary evaporate at < 30°C under Argon backfill. | Heat accelerates the conversion of thione to carbonyl ( |
Protocol B: Storage Matrix
Do not store this compound on a standard shelf.
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen glovebox (Ideal) or Desiccator with
scavenger packets. -
Container: Amber glass vial with Teflon-lined cap (prevents leaching and photolysis).
-
Stabilizer: If storing as a stock solution (e.g., in DMSO), add 1 mM Ascorbic Acid or store under strictly anaerobic conditions.
Module 3: Mechanistic Deep Dive
Understanding why the decomposition happens allows you to predict failure points.
The Oxidative & Hydrolytic Cascade
The following diagram illustrates the two main pathways: Oxidative Desulfurization (Top) and Acidic Hydrolysis (Bottom).
Figure 1: The dual-threat decomposition pathway. The red path represents oxidative stress (preventable by inert gas), while the green path represents hydrolytic instability (preventable by pH control and moisture exclusion).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent for biological assays? A: Yes, but with caution. DMSO is hygroscopic and can act as a mild oxidant under certain conditions.
-
Recommendation: Use anhydrous DMSO (stored over molecular sieves) and prepare solutions fresh immediately before use . Do not store DMSO stock solutions for >24 hours unless frozen at -80°C.
Q: Why does the literature sometimes refer to "Thiuram Disulfides" when discussing this molecule? A: This is a confusion of terms. Thiuram disulfides are the oxidation products of dithiocarbamate salts, not esters. However, if your methyl ester hydrolyzes back to the dithiocarbamic acid, that acid can rapidly oxidize to a thiuram disulfide. If you detect thiuram species (via LC-MS), it confirms that hydrolysis occurred first .
Q: Is the "Methyl" group on the sulfur or the nitrogen?
A: In "Methyl piperazine-1-carbodithioate", the methyl group is covalently bonded to the sulfur (
-
Risk:[3] This secondary amine is nucleophilic. In concentrated solutions, it can attack the electrophilic carbon of another molecule, leading to polymerization.
-
Fix: Keep concentrations dilute (< 0.1 M) during handling to prevent intermolecular side reactions.
References
-
Grosjean, D. (1990). Atmospheric Chemistry of Toxic Contaminants. 2. Saturated Heterocyclics: Geometries, Electrostatics, and Reactivity. Journal of the American Chemical Society. Link (General reactivity of heterocycles).
-
Thorn, G. D., & Ludwig, R. A. (1962). The Dithiocarbamates and Related Compounds.[2][3][4][5][6][7][8][9][10][11] Elsevier Publishing. (The seminal text on DTC stability).
-
Weissmahr, K. W., et al. (1998).[3] Oxidative decomposition of dithiocarbamates.[10][12]Water Research, 47(2), 725-736.[13] Link (Mechanisms of oxidative degradation).
-
BenchChem Technical Support. (2025). Troubleshooting poor reproducibility in dithiocarbamate experiments.Link (Practical handling protocols).
-
RSC Dalton Transactions. (2025). Addressing misconceptions in dithiocarbamate chemistry.Link (Clarification on thiuram vs. ester oxidation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 11. researchgate.net [researchgate.net]
- 12. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting solubility issues of dithiocarbamate metal complexes in DMSO
The following guide serves as a specialized technical support resource for researchers encountering solubility and stability challenges with metal dithiocarbamate (DTC) complexes in Dimethyl Sulfoxide (DMSO).
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Solubility & Stability Last Updated: February 20, 2026
Executive Summary: The DMSO Paradox
Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for biological assays due to its miscibility with water and membrane permeability. However, for metal dithiocarbamate (DTC) complexes , DMSO presents a "paradox":
-
Solubility: It is often the only solvent polar enough to dissolve these complexes for bio-screening.
-
Reactivity: DMSO is a potent S-oxide oxygen donor (Lewis base). It frequently coordinates to the metal center, expanding the coordination sphere (e.g., converting square planar to octahedral) or displacing the DTC ligand entirely, leading to false negatives in assays or precipitation of metal sulfides.
This guide provides a root-cause analysis and recovery protocols for these scenarios.
Diagnostic Workflow
Use this logic tree to identify the specific nature of your solubility failure.
Figure 1: Diagnostic logic flow for categorizing solubility failures in metal-DTC systems.
Troubleshooting Guide & FAQs
Scenario A: The "Brick Dust" Effect (Immediate Insolubility)
Symptom: The solid remains as a suspension (often brown/black or green) regardless of sonication. Root Cause: High Lattice Energy. Planar complexes (especially Ni(II), Cu(II), and Pd(II)) form tight "stacking" interactions in the solid state that DMSO cannot overcome.
| Question | Scientific Explanation & Solution |
| Why won't my Ni(II) or Cu(II) complex dissolve? | These complexes often adopt a square-planar geometry. In the solid state, they stack like pancakes (metal-over-metal), creating high lattice energy. Solution: You must disrupt the packing. If synthesis is still an option, increase the alkyl chain length on the nitrogen (e.g., change Methyl to Butyl). The "floppy" chains prevent tight stacking [1]. |
| Can I heat the DMSO? | Caution. Heating >60°C can accelerate the decomposition of DTCs into metal sulfides (CuS/NiS). Protocol: Warm to 40°C maximum in a water bath with sonication. If it doesn't dissolve after 10 mins, it is insoluble in pure DMSO. |
| What co-solvents work best? | Dichloromethane (DCM) or Chloroform. DTC complexes are highly soluble in chlorinated solvents. Workaround: Dissolve the compound in a small volume of DCM (e.g., 5% of final volume), then slowly add DMSO. Note: Ensure your assay tolerates trace DCM. |
Scenario B: The "Disappearing" Ligand (Decomposition)
Symptom: Sample dissolves, but precipitates a different solid later, or the color shifts (e.g., brown to green). Root Cause: DMSO Coordination & Ligand Displacement. DMSO is a strong O-donor ligand. It can attack the metal center, pushing off the sulfur-based DTC ligand.
Mechanism of Failure:
| Question | Scientific Explanation & Solution |
| Why did my solution turn green/blue? | This often indicates the formation of a solvated metal species (e.g., Cu(DMSO)₆²⁺), meaning your complex has fallen apart. Validation: Run a UV-Vis scan.[1] If the characteristic DTC Charge Transfer bands (usually 250-300 nm and 400-450 nm) vanish and are replaced by weak d-d transitions, the complex is gone [2]. |
| Is the precipitate my compound coming back out? | Likely not. It is often the Metal Sulfide (e.g., CuS) or a polymerized species. DTCs degrade to sulfides upon prolonged exposure to coordinating solvents and heat [3]. |
| How do I prevent this? | 1. Keep it Dry: Water in DMSO accelerates hydrolysis. Use anhydrous DMSO (stored over molecular sieves).2. Freeze Aliquots: Do not store stock solutions at Room Temp. Store at -20°C to kinetically slow the ligand exchange. |
Scenario C: The "Water" Trap
Symptom: Stock solution was clear yesterday, but has crystals today. Root Cause: Hygroscopicity. DMSO absorbs water from the air. Metal-DTC complexes are hydrophobic; as water content rises, the "solvent power" drops, crashing out the complex.
Protocol: The "Dry Stock" Standard
-
Purchase anhydrous DMSO (septum-sealed).
-
Do not open the bottle to air; use a syringe/needle to withdraw solvent.
-
If using a standard bottle, add 3Å or 4Å Molecular Sieves (activated) to the DMSO bottle 24 hours before use.
-
Validation: If adding 10% water to your stock causes immediate cloudiness, your compound is on the edge of solubility.
Quantitative Data: Solubility Trends
The following table summarizes the impact of ligand substituents (R-groups) on solubility in DMSO vs. Water.
| Ligand Substituent (R) | Crystal Packing | DMSO Solubility | Water Solubility | Risk Profile |
| Methyl (-CH₃) | High (Tight packing) | Low | Moderate | "Brick Dust" Insoluble |
| Ethyl (-C₂H₅) | Moderate | High | Low | Ideal Balance |
| Pyrrolidine (Cyclic) | High (Rigid) | Moderate/Low | Low | Prone to crystallization |
| Butyl (-C₄H₉) | Low (Disordered) | Very High | Negligible | Good for DMSO stocks |
| Benzyl (-CH₂Ph) | Moderate (π-stacking) | Moderate | Insoluble | May require warming |
Data synthesized from general solubility parameters of dialkyldithiocarbamates [4].
Visualizing the Decomposition Pathway
Understanding why the complex fails is crucial for explaining results to biologists or medicinal chemists.
Figure 2: The decomposition pathway of metal dithiocarbamates in coordinating solvents like DMSO.
References
-
Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry. (General grounding on structure-activity).
-
Odularu, A. T., & Ajibade, P. A. (2019).[2] "Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield." Bioinorganic Chemistry and Applications. [Link]
-
Popa-Burke, I., et al. (2014).[3] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. [Link]
- Bond, A. M., & Martin, R. L. (1984). "Electrochemistry and redox behaviour of transition metal dithiocarbamates." Coordination Chemistry Reviews. (Classic reference for redox stability).
-
ResearchGate Community Discussion. (2015). "Solubility of dithiocarbamate ligands and complexes." [Link]
Sources
Technical Support Center: Optimizing pH for Piperazine Dithiocarbamate Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine dithiocarbamates. This guide is designed to provide you with in-depth, field-proven insights into the critical role of pH in maintaining the stability of these compounds. Here, you will find practical troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental data.
Introduction: The pH-Stability Nexus of Piperazine Dithiocarbamates
Piperazine dithiocarbamates are a class of organic compounds with significant interest in various fields, including pharmaceuticals, due to their chelating properties and biological activities.[1][2][3] However, their chemical stability is highly contingent on the pH of their environment.[4][5] Understanding and controlling the pH is paramount to prevent rapid degradation, which can compromise experimental outcomes. This guide will walk you through the principles of their stability and provide actionable solutions to common challenges.
Troubleshooting Guide: Common Issues in Piperazine Dithiocarbamate Experiments
This section addresses specific problems you may encounter during your research, their probable causes related to pH, and detailed protocols to resolve them.
Issue 1: Rapid Disappearance of the Parent Compound in Solution
Symptoms:
-
A significant decrease in the concentration of the piperazine dithiocarbamate shortly after dissolution.
-
Inconsistent analytical readings (e.g., HPLC, UV-Vis) between replicates.
-
Appearance of unknown peaks in your chromatogram.
Potential Cause: The most likely culprit is acid-catalyzed decomposition. Dithiocarbamates are notoriously unstable in acidic conditions, rapidly breaking down into carbon disulfide (CS₂) and the corresponding amine, in this case, piperazine.[6][7][8] This decomposition is a first-order reaction, and its rate is proportional to the hydrogen ion concentration.[8] Even seemingly neutral solutions can become slightly acidic upon dissolution of certain salts or exposure to atmospheric CO₂, triggering this degradation cascade.
Solution Protocol:
-
Immediate pH Verification: Before dissolving your piperazine dithiocarbamate, measure the pH of your solvent or buffer.
-
Alkaline Adjustment: Ensure your aqueous solutions are buffered to a neutral or, preferably, alkaline pH. A pH range of 7.5 to 10 is generally recommended for enhanced stability.[4][9] Use a suitable buffer system that does not interact with your compound of interest.
-
Inert Atmosphere: When preparing stock solutions, consider purging the solvent with an inert gas like nitrogen or argon to minimize dissolved CO₂, which can form carbonic acid and lower the pH.
-
Fresh Preparations: Always prepare solutions fresh for each experiment to minimize the impact of slow degradation over time.
Issue 2: Formation of a Precipitate or Cloudiness in Aqueous Solutions
Symptoms:
-
Your initially clear solution becomes turbid or forms a visible precipitate over time.
-
This is often observed in solutions with a pH below 7.4.[4]
Potential Cause: The observed turbidity is likely due to the precipitation of the protonated form of the dithiocarbamic acid, which is generally unstable and has low solubility in water.[8][10] As the pH drops, the dithiocarbamate anion is protonated, leading to the formation of the free acid, which then rapidly decomposes.
Solution Protocol:
-
pH Control and Monitoring: Maintain the pH of your solution in the alkaline range (pH > 8) to keep the piperazine dithiocarbamate in its more stable and soluble salt form.[4]
-
Solvent Selection: If your experimental conditions do not permit an alkaline pH, consider using a solvent system in which the compound and its potential degradation products are more soluble. However, be mindful that the decomposition will still occur in acidic aqueous environments.
-
Forced Degradation Study: To understand the degradation profile of your specific piperazine dithiocarbamate derivative, a forced degradation study under controlled pH conditions is highly recommended. This involves intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress to identify degradation products and pathways.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of piperazine dithiocarbamates.
Q1: Why is pH so critical for the stability of piperazine dithiocarbamates?
The stability of dithiocarbamates is intrinsically linked to the protonation state of the dithiocarbamate functional group. In acidic environments, the nitrogen atom of the dithiocarbamate is protonated, leading to the formation of a zwitterionic intermediate.[11][12][13] This intermediate is highly unstable and rapidly undergoes C-N bond cleavage to release carbon disulfide and the parent amine (piperazine).[11][12] This acid-catalyzed decomposition is often very rapid, with the half-life of some dithiocarbamates being in the order of seconds at a low pH.[8]
Q2: What is the ideal pH range for storing piperazine dithiocarbamate solutions?
For optimal stability, piperazine dithiocarbamate solutions should be maintained at a neutral to alkaline pH, ideally between 8 and 10.[4] In this pH range, the compound exists predominantly in its anionic (salt) form, which is significantly more resistant to decomposition.
Q3: How should I prepare a stable stock solution of a piperazine dithiocarbamate?
To prepare a stable stock solution, follow these steps:
-
Choose a suitable solvent. For aqueous solutions, use a buffer with a pH in the range of 8-10.
-
De-gas the solvent by sparging with an inert gas (N₂ or Ar) to remove dissolved CO₂.
-
Dissolve the piperazine dithiocarbamate in the buffered solvent.
-
Store the solution in a tightly sealed container at 2-8°C, protected from light.[4]
-
For long-term storage, consider aliquoting the stock solution and freezing at -20°C or below to minimize freeze-thaw cycles.
Q4: Can I work with piperazine dithiocarbamates in acidic conditions for my experiment?
If your experimental protocol necessitates acidic conditions, you must be aware that the piperazine dithiocarbamate will likely degrade. The rate of degradation will depend on the specific pH, temperature, and the structure of your compound. In such cases, it is crucial to:
-
Minimize the time the compound is exposed to the acidic environment.
-
Conduct control experiments to quantify the extent of degradation and its impact on your results.
-
Consider alternative experimental designs if the stability of the parent compound is essential.
Q5: What analytical techniques are suitable for monitoring the stability of piperazine dithiocarbamates?
Several analytical methods can be employed to assess the stability of piperazine dithiocarbamates:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products and quantifying their respective concentrations over time.[6][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for detecting the volatile degradation product, carbon disulfide.[6][16]
-
UV-Vis Spectrophotometry: Dithiocarbamates have characteristic UV absorbance peaks that can be monitored to track their concentration, although this method is less specific than chromatography.[12][13]
Data and Diagrams for Deeper Understanding
Table 1: pH-Dependent Stability of Dithiocarbamates
| pH Range | Stability Profile | Predominant Species | Key Considerations |
| < 4 | Extremely Unstable | Dithiocarbamic Acid / Zwitterion | Rapid decomposition to CS₂ and amine.[5][8] |
| 4 - 6.5 | Unstable | Equilibrium between Anion and Acid | Decomposition occurs, rate is pH-dependent.[4] |
| 7 - 8 | Moderately Stable | Dithiocarbamate Anion | Generally stable for short-term experiments.[4] |
| > 8 | Stable | Dithiocarbamate Anion | Optimal for storage and handling.[4] |
Diagram 1: Acid-Catalyzed Decomposition of Piperazine Dithiocarbamate
This diagram illustrates the initial steps of the acid-catalyzed decomposition pathway.
Caption: Acid-catalyzed decomposition pathway of piperazine dithiocarbamate.
Diagram 2: Experimental Workflow for Stability Assessment
This workflow outlines a systematic approach to evaluating the pH stability of a piperazine dithiocarbamate.
Caption: Workflow for conducting a pH-dependent stability study.
References
- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.).
-
Humeres, E., et al. (1999). Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis. The Journal of Organic Chemistry, 64(23), 8448-8453. Retrieved from [Link]
- Stability and Storage of Ditiocarb Solutions: A Technical Guide. (n.d.). Benchchem.
-
Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Humeres, E., et al. (1998). Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. The Journal of Organic Chemistry, 63(6), 1913-1919. Retrieved from [Link]
-
Garrido-Gracia, J., et al. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Molecules, 30(19), 4783. Retrieved from [Link]
-
Abu Mohsen, U. (2016). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Journal of Faculty of Pharmacy of Al-Azhar University, 19(2), 1-8. Retrieved from [Link]
-
Ananthi, S., & Arulvasu, C. (2016). Synthesis, Characterization and Study of Biological Applications of Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Liga. IOSR Journal of Applied Chemistry, 9(8), 58-65. Retrieved from [Link]
-
Humeres, E., et al. (2002). Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. The Journal of Organic Chemistry, 67(11), 3669-3675. Retrieved from [Link]
-
Humeres, E., et al. (1999). Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis. The Journal of Organic Chemistry, 64(23), 8448-8453. Retrieved from [Link]
-
Ali, M., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4811. Retrieved from [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2022). Molecules, 27(15), 4811. Retrieved from [Link]
-
Valsecchi, S., et al. (1998). Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC. Analytical Chemistry, 70(15), 3051-3056. Retrieved from [Link]
-
Humeres, E., et al. (2008). Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues. The Journal of Organic Chemistry, 73(20), 7959-7965. Retrieved from [Link]
-
Kanchi, S., et al. (2023). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Journal of Coordination Chemistry, 76(9-10), 1279-1298. Retrieved from [Link]
-
Ali, M., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4811. Retrieved from [Link]
-
Kanchi, S., et al. (2013). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry, 10, S2297-S2312. Retrieved from [Link]
-
Direct synthesis of piperazines containing dithiocarbamate derivatives via DABCO bond cleavage. (n.d.). Academia.edu. Retrieved from [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 5782393. Retrieved from [Link]
-
Wawrzyniak, R., et al. (2025). Dithiocarbamate-Based Self-Assembled Monolayers – The Preparation Method Has a Crucial Impact on Structure and Stability. The Journal of Physical Chemistry Letters, 16(43), 10467-10473. Retrieved from [Link]
-
Singh, N. K., et al. (2000). Piperazine pivoted transition metal dithiocarbamates. Inorganica Chimica Acta, 308(1-2), 100-104. Retrieved from [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2018). The Versatility in the Applications of Dithiocarbamates. International Journal of Molecular Sciences, 19(9), 2733. Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – An Asian Journal, e202500808. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. Molecules, 26(5), 1453. Retrieved from [Link]
-
Sharma, J., et al. (1980). Piperazine Bis(dithiocarbamate) and Diethyl Dithiocarbamate Complexes of Some Triorganotin Compounds. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 10(6), 551-561. Retrieved from [Link]
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Controlling temperature to avoid side reactions in dithiocarbamate synthesis
A Guide to Temperature Control for Minimizing Side Reactions
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during dithiocarbamate synthesis, offering explanations grounded in reaction mechanisms and providing actionable protocols.
Question 1: My dithiocarbamate yield is consistently low, and I suspect the formation of side products. What are the most common side reactions, and how can I identify them?
Answer:
Low yields in dithiocarbamate synthesis are frequently due to competing side reactions that consume your starting materials or decompose the desired product. The primary culprits are the formation of isothiocyanates and symmetrical thioureas .[1][2]
-
Isothiocyanate Formation: This is a common decomposition pathway for dithiocarbamates, especially those derived from primary amines.[3][4] The dithiocarbamate salt can eliminate hydrogen sulfide (H₂S) to form an isothiocyanate (R-N=C=S).[3] This reaction is often accelerated by higher temperatures.
-
Thiourea Formation: Symmetrical thioureas can form through the self-condensation of ammonium dithiocarbamates.[1] This can also occur if an isothiocyanate intermediate reacts with a primary or secondary amine present in the reaction mixture.[2][5]
Identification of Side Products:
You can use a combination of analytical techniques to identify these impurities:
| Side Product | Analytical Identification Methods |
| Isothiocyanate | FT-IR: Look for a strong, characteristic absorption band around 2140-1990 cm⁻¹ for the -N=C=S group. GC-MS: Can be used to separate and identify volatile isothiocyanates based on their mass-to-charge ratio. |
| Thiourea | ¹H and ¹³C NMR: The chemical shifts of the protons and carbons adjacent to the thiourea functional group will be distinct from your dithiocarbamate product. Melting Point: Thioureas often have different melting points than the corresponding dithiocarbamates. |
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing reaction pathways in dithiocarbamate synthesis.
Question 2: I am observing the formation of an isothiocyanate impurity. What specific temperature control measures should I implement to prevent this?
Answer:
The formation of isothiocyanates from dithiocarbamate salts is a thermally driven elimination reaction.[4][6] Therefore, stringent temperature control is paramount.
Recommended Temperature Control Protocol:
-
Initial Reaction Setup: Begin by cooling your reaction vessel in an ice bath to between 0-5 °C before adding any reagents.[7]
-
Reagent Addition: The reaction between the amine and carbon disulfide is exothermic. It is crucial to add the carbon disulfide dropwise to the cooled solution of the amine and base.[8][9] This slow addition prevents localized overheating.
-
Maintaining Low Temperature: Continue vigorous stirring and maintain the reaction temperature below 10°C throughout the addition of carbon disulfide.[8]
-
Post-Addition Stirring: After the complete addition of carbon disulfide, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion at a low temperature.[8]
Why this works: By keeping the reaction temperature low, you are minimizing the thermal energy available to overcome the activation energy barrier for the elimination reaction that leads to isothiocyanate formation. The desired nucleophilic addition of the amine to carbon disulfide is generally favored at lower temperatures.
The following table summarizes recommended temperature ranges for dithiocarbamate synthesis.
| Reactant Type | Recommended Temperature Range | Rationale |
| Aliphatic Primary Amines | 0-10 °C | Highly reactive, exothermic reaction. Prone to isothiocyanate formation at higher temperatures. |
| Aromatic Primary Amines | 10-25 °C | Less reactive than aliphatic amines, may require slightly higher temperatures for reasonable reaction rates. |
| Secondary Amines | 0-25 °C | Generally less prone to isothiocyanate formation, but temperature control is still important for purity. |
Question 3: My dithiocarbamate product appears to be degrading during workup and storage. How can I improve its stability?
Answer:
Dithiocarbamates, particularly those in their acid form or as ammonium salts, can be unstable.[3][10] Temperature and pH are critical factors in their stability.
Troubleshooting Product Degradation:
-
pH Control: Dithiocarbamates are more stable in alkaline conditions.[11] Acidic conditions can lead to decomposition back to the amine and carbon disulfide.[3] During workup, ensure the pH remains basic until the final product is isolated.
-
Temperature During Workup: Perform all filtration and washing steps with cold solvents, such as cold ethanol or diethyl ether, to minimize thermal degradation.[8][9]
-
Drying: Avoid excessive heat when drying the product. Vacuum drying at room temperature is the preferred method.[8]
-
Storage: For long-term storage, especially for less stable ammonium dithiocarbamates, store the product in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) to prevent both thermal and oxidative degradation.[9]
The diagram below illustrates the factors affecting dithiocarbamate stability.
Caption: Key factors influencing the stability of dithiocarbamates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for dithiocarbamate synthesis?
The synthesis of dithiocarbamates involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of carbon disulfide in the presence of a base.[9][11] The base deprotonates the resulting dithiocarbamic acid to form the stable dithiocarbamate salt.
Q2: Does the order of reagent addition matter?
While some studies suggest the order of addition may not significantly impact the final product, a controlled, dropwise addition of reactants is recommended to prevent localized overheating and side reactions.[8][9] A common and effective method is to add carbon disulfide slowly to a cooled solution of the amine and base.
Q3: Can I perform the reaction under an inert atmosphere?
Yes, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, although not always mandatory.[8] It helps to prevent oxidative side reactions, which can affect the stability and purity of the dithiocarbamate product.
Q4: Are there any alternatives to using strong bases like sodium hydroxide?
Yes, weaker bases like triethylamine can also be used to promote the reaction.[12] The choice of base may depend on the specific amine used and the desired properties of the final dithiocarbamate salt.
Q5: What are some common applications of dithiocarbamates?
Dithiocarbamates have a wide range of applications, including their use as fungicides in agriculture, vulcanization accelerators in the rubber industry, and as ligands for the synthesis of metal complexes and nanoparticles.[9][13][14]
References
-
Toxics. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available from: [Link]
-
Journal of the American Chemical Society. Decomposition of monoalkyl dithiocarbamates. Available from: [Link]
-
Wikipedia. Isothiocyanate. Available from: [Link]
-
National Institutes of Health. Synthesis of Isothiocyanates: An Update. Available from: [Link]
-
SciSpace. A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr. Available from: [Link]
-
Royal Society of Chemistry. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Available from: [Link]
-
Hindawi. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Available from: [Link]
-
Taylor & Francis Online. Novel self-condensation of ammonium dithiocarbamates leading to symmetrical substituted thioureas. Available from: [Link]
-
National Institutes of Health. Mechanochemical synthesis of thioureas, ureas and guanidines. Available from: [Link]
- Google Patents. Process for producing isothiocyanates.
-
ResearchGate. Thermal decomposition of transition metal dithiocarbamates. Available from: [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of dithiocarbamates. Available from: [Link]
-
ResearchGate. Highly efficient and catalyst-free synthesis of unsymmetrical thioureas under solvent-free conditions | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. Available from: [Link]
-
Royal Society of Chemistry. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Available from: [Link]
-
PubMed. One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Available from: [Link]
-
Organic Chemistry Portal. Dithiocarbamate synthesis by amination. Available from: [Link]
-
Encyclopedia.pub. The Versatility in the Applications of Dithiocarbamates. Available from: [Link]
- Google Patents. Synthesis process of dithiocarbamate.
-
University of Birmingham. Radical mediated reactions of dithiocarbamates. Available from: [Link]
-
ResearchGate. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Available from: [Link]
-
Ataman Kimya. THIOCARBAMIDE. Available from: [Link]
-
Organic Syntheses. rhodanine. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 14. encyclopedia.pub [encyclopedia.pub]
Removing excess carbon disulfide from piperazine carbodithioate reaction mixtures
Technical Support Center: Carbon Disulfide (
Introduction
Welcome to the Technical Support Center. You are likely here because your piperazine carbodithioate product retains the characteristic "rotten radish" odor of carbon disulfide (
In the synthesis of piperazine carbodithioates, excess
This guide provides a scientifically grounded, step-by-step workflow to remove residual
Part 1: Safety & Handling (Critical)
WARNING: Carbon disulfide is neurotoxic and has an auto-ignition temperature of just 90°C (194°F). Steam pipes or hot plates can ignite its vapors.
-
Engineering Control: All manipulations must occur in a functioning fume hood.
-
PPE: Use Viton or PVA gloves; standard nitrile gloves provide poor protection against
permeation. -
Waste: Never pour
waste down the drain. See the Waste Management section for neutralization protocols.
Part 2: Primary Purification Workflow
The most effective way to remove
Step-by-Step Protocol
-
Reaction Termination:
-
Cool your reaction mixture to 0–5°C. This maximizes product precipitation while keeping
in the liquid phase.
-
-
Filtration:
-
Filter the crude solid using a sintered glass funnel (avoid paper filters if possible to prevent sulfur leaching).
-
-
The Displacement Wash (The Critical Step):
-
Do not wash with the reaction solvent (e.g., ethanol) immediately, as
forms an azeotrope with ethanol (bp ~42.6°C), which can trap in the filter cake during drying. -
Action: Wash the filter cake with 3 x volumes of cold diethyl ether or n-pentane .
-
is miscible with ether/pentane. These solvents displace the alcohol-
solvate on the crystal surface.
-
-
Desolvation:
Visualization: Primary Synthesis & Purification Flow
Caption: Figure 1. Standard workflow for isolating piperazine carbodithioate while minimizing CS2 retention.
Part 3: Advanced Troubleshooting (FAQs)
Q1: The solid still smells strongly of sulfur/rotten eggs after drying. Why?
Diagnosis: This indicates lattice occlusion . The
-
Solvent Choice: Dissolve the solid in a minimum amount of warm water or methanol (depending on your specific salt/zwitterion solubility).
-
Anti-Solvent Addition: Slowly add an anti-solvent (acetone or diethyl ether) in which the product is insoluble but
is miscible. -
Slow Cooling: Allow the mixture to cool slowly. Rapid precipitation traps impurities; slow crystallization excludes them.
-
Grinding: Before the final vacuum drying step, gently grind the crystals into a fine powder to increase surface area and allow trapped volatiles to escape.
Q2: My product is "oiling out" instead of precipitating. How do I fix this?
Diagnosis: Oiling out occurs when the product separates as a liquid phase rather than a solid crystal, often due to high impurity levels (
-
The "Seeding" Technique: If you have a tiny amount of pure crystal from a previous batch, add it to the oil.
-
The Scratch Method: Use a glass rod to scratch the side of the flask at the oil-solvent interface. This creates nucleation sites.
-
Sonication: Briefly sonicate the flask. This can disrupt the meta-stable oil phase and induce crystallization.
Q3: Can I use heat to drive off the ?
Answer: Proceed with extreme caution.
Dithiocarbamates are thermally unstable. Heating them above 60–80°C can cause decomposition back into the amine and
-
Recommendation: Use High Vacuum (0.1–1.0 mmHg) rather than high heat. If heat is necessary, do not exceed 40°C.
Q4: How does the solvent affect removal?
forms azeotropes with common solvents, making simple evaporation inefficient.Table 1:
Part 4: Waste Management & Neutralization
You will generate mother liquors rich in unreacted
Protocol: Oxidative Neutralization
-
Reagent: Prepare a 10-15% Sodium Hypochlorite (Bleach) solution.
-
Process: Slowly add the
-containing waste to the bleach solution in a fume hood with stirring. -
Chemistry: The hypochlorite oxidizes
to carbonate ( ) and sulfate ( ), which are non-toxic and water-soluble.-
Reaction:
-
-
Disposal: Allow the mixture to stand overnight, check pH (should be basic), and then dispose of the aqueous layer according to local EHS regulations.
Part 5: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for common purification issues.
References
-
National Institute of Standards and Technology (NIST). Separation of Hydrocarbons by Azeotropic Distillation. NIST Technical Series. [Link]
-
Organic Syntheses. 2,5-Diamino-3,4-dicyanothiophene (Handling CS2). Org.[1][6][7] Synth. 1967, 47, 67. [Link]
-
National Institutes of Health (NIH). Carbon Disulfide Toxicity. StatPearls [Internet]. [Link]
Sources
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. CN102295953A - Method for removing carbon disulfide - Google Patents [patents.google.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Resolving NMR Signal Broadening in Paramagnetic Dithiocarbamate Complexes
Executive Summary & Core Directive
The Problem: Dithiocarbamate (DTC) ligands frequently coordinate with transition metals (e.g., Fe(III), Cu(II), Ni(II)) to form complexes with unpaired electrons. These unpaired electrons generate fluctuating magnetic fields that dramatically enhance nuclear relaxation rates (
The Solution: You must abandon standard "diamagnetic" acquisition parameters. Success requires a three-pronged approach: (1) Kinetic Control (exploiting spin-crossover via temperature), (2) Acquisition Engineering (matching pulse timing to fast relaxation), and (3) Hyperfine Analysis (using large shifts as structural constraints rather than artifacts).
Module 1: Diagnostic Phase (The "Invisible" Signal)
Before optimizing parameters, you must determine the source of the broadening. In DTC complexes, broadening arises from two distinct physical mechanisms that require opposite solutions.
Workflow: Distinguishing Exchange vs. Paramagnetic Broadening
Scenario: You observe a broad lump or a missing signal where the DTC methyl/methylene protons should be.
-
Run a Variable Temperature (VT) Stack: Acquire 1D
H spectra at 298 K, 273 K, and 253 K. -
Analyze the Shift Behavior:
-
Case A (Chemical Exchange): Signals sharpen as temperature decreases (freezing out the exchange) or increases (fast exchange limit). The shift change is usually minor (< 1 ppm).
-
Case B (Paramagnetic/Curie): Signals shift dramatically (tens of ppm) and often broaden as temperature decreases (due to slower correlation times
), following the Curie Law ( ).
-
Note: Fe(III) tris(dithiocarbamates) often exhibit Spin Crossover (SCO) .[1] This is a special case where the population of High-Spin (S=5/2) and Low-Spin (S=1/2) states changes with temperature. The high-spin state causes massive broadening; the low-spin state yields sharper lines.
Visualization: Diagnostic Decision Tree
Module 2: Acquisition Protocol (Paramagnetic Mode)
Standard pulse sequences are designed for
Protocol: The "Fast-Scan" Setup
Applicability: Cu(II), High-Spin Fe(III), Ni(II) DTC complexes.
| Parameter | Standard Setting | Paramagnetic Setting | Rationale |
| Spectral Width (SW) | 10–15 ppm | 200–500 ppm | Paramagnetic shifts can push DTC alkyl protons to >100 ppm. |
| Relaxation Delay (D1) | 1.0–2.0 s | 10–50 ms | |
| Acquisition Time (AQ) | 2–3 s | 10–50 ms | The FID decays to noise in milliseconds. Sampling longer adds only noise. |
| Pulse Angle (P1) | With such short D1, you can pulse faster. Maximize signal per scan. | ||
| Scans (NS) | 16–64 | 1k – 10k | Fast repetition allows thousands of scans in minutes to recover S/N. |
| Pulse Sequence | zg30 | zg or superweft | Avoid composite pulses; simple hard pulses work best for broad bandwidths. |
The SuperWEFT Sequence
For extremely broad lines where solvent suppression is needed or
-
Set
to null the solvent signal (based on solvent ). -
The paramagnetic signal, having very short
, will have fully recovered during and is detected with full intensity.
Module 3: Chemical Strategy & Spin Crossover
For Fe(III) dithiocarbamates, the electronic state is temperature-dependent.[1][2]
The Spin Crossover (SCO) Effect
Fe(III) (
-
Low Spin (S=1/2): One unpaired electron. Sharper lines, smaller shifts.
-
High Spin (S=5/2): Five unpaired electrons. Extremely broad lines, massive shifts.[3][4]
Experimental Strategy: If your signals are too broad at room temperature (RT), cool the sample . Many Fe(III)-DTC derivatives undergo a transition to the Low Spin state between 150K and 250K.
-
Protocol: Cool in 10K increments. Monitor the effective magnetic moment (
) via the Evans method or shift magnitude. -
Target: Acquire data at the temperature where the Low Spin population is maximized but the solvent is still liquid (e.g., CD
Cl down to 180K).
Module 4: Data Processing
Processing paramagnetic data requires aggressive window functions.
-
Exponential Multiplication (LB):
-
Standard: 0.3 Hz.
-
Paramagnetic: 10–50 Hz .
-
Why: The natural linewidth is already hundreds of Hz. Adding 50 Hz of broadening suppresses the noise tail without significantly degrading resolution (matched filter principle).
-
-
Magnitude Calculation (mc):
-
If phase correction is impossible due to baseline roll (common with short dead times), process in Magnitude Mode (mc in TopSpin/VnmrJ). This sacrifices lineshape (Lorentzian becomes absolute value) but makes peaks visible.
-
-
Linear Prediction (LP):
-
Use backward linear prediction for the first few points if the "dead time" (pulse ring-down) cut off the start of the FID. This restores the broad component intensity.
-
FAQ: Troubleshooting Specific Issues
Q1: I see the solvent, but my complex is invisible. I know it's there (it's colored).
A: Your Spectral Width (SW) is likely too narrow. DTC N-CH
-
Fix: Set SW to 500 ppm. Set O1P (center) to 0 or 50 ppm. Use a hard pulse (
).
Q2: The baseline is rolling like a sine wave. A: This is "acoustic ringing" or dead-time truncation, exacerbated by the high gain needed for weak signals.
-
Fix: Apply a Backward Linear Prediction (Linear Prediction of the first 3-4 points) during processing.
-
Fix: Use a "depth" pulse sequence (e.g., zg with pre-scan delays) to dampen probe ringing.
Q3: Can I measure integration to determine purity? A: Proceed with extreme caution.
-
Paramagnetic relaxation is distance-dependent (
).[5] Protons closer to the metal relax faster. If your delay (D1) is not of the slowest relaxing nucleus (usually the diamagnetic impurity or solvent), integration will be skewed. -
Protocol: For quantitative NMR (qNMR), you must measure
for all signals first. In practice, integration is rarely accurate >5% for paramagnetic vs. diamagnetic comparisons.
Q4: How do I prove the signal is my complex and not an artifact?
A: Plot the Chemical Shift (
-
Paramagnetic signals follow the Curie Law (linear plot).
-
Diamagnetic impurities/solvent are largely temperature-independent.
-
Exchange peaks show curvature (Arrhenius behavior).
References
-
Bertini, I., et al. (2017). Paramagnetic NMR in Solution. In: Solution NMR of Paramagnetic Molecules. Elsevier.[6][7]
- Context: Foundational theory on Solomon-Bloembergen-Morgan equations and relax
-
Pell, A. J., et al. (2019). "Paramagnetic Nuclear Magnetic Resonance: The Toolkit." MDPI - Inorganics.
- Context: Detailed pulse sequence setups (SuperWEFT) and acquisition parameters for fast-relaxing spins.
-
Sorace, L., et al. (2011). "Spin Crossover in Iron(III) Dithiocarbamates: A Magnetic and Spectroscopic Study." Inorganic Chemistry.
- Context: Specifics on Fe(III)
-
Machonkin, T. E., et al. (2002). "Paramagnetic relaxation enhancement in NMR of metal complexes." Journal of Magnetic Resonance.
- Context: Troubleshooting "invisible" signals and blind spheres.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. Keeping PASE with WEFT: SHWEFT-PASE pulse sequences for 1H NMR spectra of highly paramagnetic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
Validation & Comparative
Comparing urease inhibition of methyl piperazine-1-carbodithioate vs thiourea
Methyl Piperazine-1-Carbodithioate vs. Thiourea
Executive Summary
This guide compares the urease inhibitory potential of Methyl piperazine-1-carbodithioate derivatives (MPCD) against the industry-standard reference, Thiourea .
While Thiourea remains the classic positive control for urease assays, experimental data indicates it is a moderate inhibitor (IC
Recommendation: For high-sensitivity inhibition assays or therapeutic development targeting H. pylori, MPCD scaffolds provide a more potent and structurally modifiable alternative to Thiourea.
Molecular Mechanism: The "Why" Behind the Potency
To understand the performance gap, one must analyze the interaction at the atomic level within the urease active site (a binuclear Nickel center).
Thiourea: The Baseline
Thiourea acts as a substrate analog.[2] It typically coordinates to the Nickel ions via its Sulfur atom. However, its binding is often described as "mixed-type" or competitive with moderate affinity. It lacks the geometric flexibility to fully "clamp" the two nickel ions simultaneously with high stability.
Methyl Piperazine-1-Carbodithioate (MPCD): The Challenger
The carbodithioate functional group (–NCSS
Visualizing the Interaction (Graphviz)
Figure 1: Mechanistic comparison showing the superior bidentate chelation of the carbodithioate moiety versus the weaker coordination of thiourea.
Comparative Performance Data
The following data aggregates findings from recent medicinal chemistry literature focusing on piperazine-dithiocarbamate derivatives compared directly to thiourea controls.
| Feature | Thiourea (Standard) | Methyl Piperazine-1-Carbodithioate Class* |
| Primary Mechanism | Competitive / Mixed | Competitive (Bidentate Chelation) |
| IC | 21.0 – 23.0 µM | 5.1 – 10.6 µM |
| Binding Mode | S-coordination (Monodentate) | S,S'-chelation (Bidentate) |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic - Good membrane permeability) |
| Stability | High | Moderate (Sensitive to acidic hydrolysis) |
| Reference Source | Front. Chem. (2024) [1] | Front.[1][3][4] Chem. (2024) [1], Bioorg.[4] Chem. (2018) [2] |
*Note: Data reflects the active substituted piperazine-dithiocarbamate salts (e.g., 2-methyl or 4-methyl derivatives). Simple alkyl esters (S-methyl) require hydrolysis to become active.
Experimental Protocol: The Berthelot Assay
To validate these IC
Critical Control: Ensure you use the free salt of the carbodithioate (e.g., Sodium methyl piperazine-1-carbodithioate) for in vitro assays. If using the S-methyl ester, pre-incubation may be required to release the active thiol.
Reagents Preparation
-
Phosphate Buffer (pH 8.2): 10 mM K
HPO / KH PO . -
Urease Solution: Jack Bean Urease (25 U/mL) in buffer.
-
Substrate: Urea (100 mM).
-
Phenol Reagent (A): 1% w/v Phenol + 0.005% w/v Sodium Nitroprusside.
-
Alkali Reagent (B): 0.5% w/v NaOH + 0.1% active chlorine (NaOCl).
Step-by-Step Workflow
-
Incubation: Mix 10 µL of Enzyme + 10 µL of Test Compound (MPCD or Thiourea). Incubate at 37°C for 15 mins.
-
Reaction: Add 40 µL of Urea substrate. Incubate at 37°C for 10 mins.
-
Termination & Development: Add 40 µL Reagent A, followed by 40 µL Reagent B.
-
Measurement: Incubate 10 mins at RT. Read Absorbance at 625 nm .
Assay Logic Flow (Graphviz)
Figure 2: Workflow for the Berthelot colorimetric assay used to determine IC50 values.
Scientific Integrity & Troubleshooting
Structural Caveat: Esters vs. Salts
A common pitfall in researching "Methyl piperazine-1-carbodithioate" is the distinction between the S-methyl ester and the N-methyl piperazine salt .
-
S-Ester (R-CSS-CH3): The sulfur is "capped." It is inactive in vitro unless enzymes (esterases) are present to cleave the methyl group.
-
Dithiocarbamate Salt (R-CSS⁻ Na⁺): This is the active species described in the potency data above. Ensure you are testing the salt form or the free acid form for accurate in vitro comparison.
Handling Dithiocarbamates[1]
-
pH Sensitivity: Dithiocarbamates can decompose into carbon disulfide (CS
) and the amine in highly acidic conditions. Maintain assay buffer pH between 7.4 and 8.2. -
Metal Contamination: Because they are chelators, avoid buffers with trace metal impurities (use EDTA-free buffers initially, or account for EDTA competition).
References
-
Al-Rooqi, M. M., et al. (2024). "Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation."[4] Frontiers in Chemistry, 12.
-
Ibrar, A., et al. (2018). "Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors." Bioorganic Chemistry, 80, 292-299.
-
Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971–974. (Standard Protocol Basis).
Sources
- 1. Frontiers | Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reckondiagnostics.com [reckondiagnostics.com]
Chelation efficiency comparison: Dithiocarbamates vs Xanthates
A Physicochemical & Biological Comparative Guide
Executive Summary
In the landscape of sulfur-based chelators, the choice between Dithiocarbamates (DTCs) and Xanthates is rarely a matter of preference, but of strict physicochemical necessity. While both ligands utilize a
The Bottom Line:
-
Dithiocarbamates are the superior choice for physiological stability and high-affinity chelation (Log
> 15 for Cu). Their resonance-stabilized structure allows them to persist in biological pH and cross the blood-brain barrier (BBB), making them viable for therapeutic applications (e.g., Disulfiram). -
Xanthates exhibit faster kinetics but suffer from rapid acid hydrolysis (
hour at pH < 6). They are predominantly restricted to industrial extraction processes or specific in vitro enzyme inhibition assays where transient activity is acceptable.
Part 1: Chemical Architecture & Mechanistic Basis
To understand the efficiency gap, we must look at the electronic distribution. Both ligands are bidentate monoanionic S,S'-donors . However, the substituent attached to the carbon backbone dictates the stability of the chelate.
-
Dithiocarbamates (
): The nitrogen atom has a lone pair that participates strongly in resonance with the group. This pushes electron density onto the sulfur atoms, making them "softer" (more nucleophilic) and the C-S bond more double-bond-like. This confers high resistance to acid hydrolysis. -
Xanthates (
): The oxygen atom is more electronegative and participates less effectively in resonance donation compared to nitrogen. The resulting C-O bond is weaker, and the sulfur atoms are less electron-rich, making the complex susceptible to protonation and decomposition into alcohol and carbon disulfide ( ).
Visualization: Resonance & Stability Mechanism
The following diagram illustrates the electron donation ("push") difference that renders DTCs more stable than Xanthates.
Figure 1: Mechanistic comparison of resonance stabilization. The nitrogen in DTCs stabilizes the CS2 core significantly more than the oxygen in Xanthates.
Part 2: Quantitative Performance Data
The following data aggregates standard stability constants and decomposition rates. Note the logarithmic scale difference in binding constants.
Table 1: Comparative Stability Constants (Log
)
Values represent the stability of the
| Metal Ion (M²⁺) | Dithiocarbamate (Diethyl) | Xanthate (Ethyl) | Interpretation |
| Copper (Cu) | 25.0 - 29.0 | 12.0 - 15.0 | DTC binds Cu ~10¹² times stronger. Essential for Wilson's disease therapy. |
| Nickel (Ni) | 19.0 - 21.0 | 9.0 - 11.0 | DTC forms highly stable square-planar complexes. |
| Zinc (Zn) | 13.0 - 15.0 | 5.0 - 6.5 | Xanthates are too weak to effectively chelate Zn in biological fluids. |
| Lead (Pb) | 17.5 - 18.5 | 10.0 - 12.0 | DTCs are preferred for heavy metal detoxification. |
Table 2: Acid Decomposition Half-Life (
)
Time required for 50% of the free ligand to decompose into
| pH Condition | Dithiocarbamate ( | Xanthate ( | Biological Implication |
| pH 2.0 (Stomach) | ~30 seconds | < 1 second | Both require enteric coating for oral delivery. |
| pH 5.0 (Lysosome) | 20 - 60 mins | < 2 mins | DTCs can survive endosomal uptake; Xanthates degrade instantly. |
| pH 7.4 (Blood) | > 24 hours | ~1 - 2 hours | DTCs are systemically stable. Xanthates are transient. |
Part 3: Experimental Protocol (Self-Validating)
To objectively compare these ligands in your own lab, use this UV-Vis Spectrophotometric Decomposition Assay . This protocol is self-validating because the generation of
Protocol: Comparative Acid Stability Assay
Materials:
-
Sodium Diethyldithiocarbamate (Na-DDC)
-
Potassium Ethyl Xanthate (KEX)[1]
-
Buffer Systems: Citrate (pH 3.0), Acetate (pH 5.0), Phosphate (pH 7.4)
-
UV-Vis Spectrophotometer (Quartz cuvettes)
Workflow Diagram:
Figure 2: Step-by-step workflow for determining chelation stability kinetics.
Step-by-Step Procedure:
-
Baseline Stabilization: Prepare stock solutions in pH 10 NaOH. Why? Both ligands are stable in alkali.[2] This ensures your
concentration is accurate. -
Rapid Injection: Inject 30
of stock into 2.97 mL of the target acidic buffer directly in the cuvette. Mix by inversion immediately. -
Kinetic Tracking:
-
DTC: Monitor absorbance decay at 283 nm (N-C=S transition).
-
Xanthate: Monitor absorbance decay at 301 nm (O-C=S transition).
-
-
Calculation: Plot
vs. time. The slope is the rate constant. Calculate half-life: .
Part 4: Biological Implications for Drug Development
For the pharmaceutical scientist, the choice of ligand dictates the pharmacokinetics (PK) and toxicity profile.
1. Blood-Brain Barrier (BBB) Permeability
-
DTCs (Winner): Lipophilic DTC complexes (e.g., Cu-DDC) are neutral and highly stable. They passively diffuse across the BBB. This mechanism is currently exploited in research for delivering copper to glioblastomas or treating Alzheimer's (metal redistribution).
-
Xanthates: Due to rapid hydrolysis at physiological pH, xanthates rarely reach the BBB intact. Their breakdown product (
) is neurotoxic, presenting a significant safety liability.
2. Intracellular Targeting
-
DTCs: Stable enough to enter cells and inhibit the proteasome (e.g., Disulfiram's metabolite). They act as "ionophores," shuttling metals into the cell to generate Reactive Oxygen Species (ROS) selectively in cancer cells.
-
Xanthates: Their utility is limited to acting as precursors or in specific topical applications. However, the derivative D609 is a notable exception; it is a xanthate derivative used to inhibit PC-PLC, but it requires specific handling to prevent degradation.
References
- IUPAC Stability Constants Database.Stability Constants of Metal-Ion Complexes.
-
Halls, D. J. (1969).[3] "The stability of dithiocarbamates in acidic solutions." Analytica Chimica Acta. Link
-
Rao, S. R. (1971). Xanthates and Related Compounds.[3][4][5][6][7][8][9] Marcel Dekker. (Foundational text on Xanthate instability).
-
Cen, D., et al. (2004). "Disulfiram facilitates intracellular Cu uptake and induces apoptosis in human melanoma cells." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[10][11] "A Comparative Analysis of Dithiocarbamates for Heavy Metal Detection." Link
-
Saeed, M., et al. (2016). "The revival of dithiocarbamates: from pesticides to innovative medical treatments." Pharmacological Research. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new dithiocarbamate and xanthate complexes and their application in enrichment processes - Burdonov - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [journals.rcsi.science]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Methyl Piperazine-1-Carbodithioate: Proper Disposal Procedures
Executive Summary & Critical Directives
STOP AND READ: Methyl piperazine-1-carbodithioate belongs to the dithiocarbamate class of compounds.[1] While often handled casually as a reaction intermediate or ligand, it possesses a specific, latent hazard profile that distinguishes it from standard organic waste.
The Golden Rule of Disposal:
NEVER mix Methyl piperazine-1-carbodithioate (or its waste streams) with ACIDS.
Contact with acidic waste streams (e.g., HPLC mobile phases containing TFA or Formic Acid) will trigger acid hydrolysis, releasing Carbon Disulfide (
Immediate Action Plan
| Parameter | Directive |
| Waste Stream | Segregated Organic Waste (High Sulfur Content) |
| Incompatibility | Acids , Strong Oxidizers, Peroxides |
| Container | HDPE (High-Density Polyethylene) or Amber Glass |
| Labeling | "Toxic," "Stench," "Do Not Mix with Acid" |
Chemical Profile & Hazard Mechanism[2][3]
To manage disposal safely, you must understand the causality of the hazard. This is not just "toxic waste"; it is a conditional precursor to a high-energy event.
The Acid Hydrolysis Risk
Dithiocarbamate esters are stable under neutral and basic conditions. However, in the presence of hydronium ions (
Reaction Pathway:
-
Result 1: Evolution of Carbon Disulfide (
) . -
Result 2: Evolution of Methyl Mercaptan (
) (depending on the specific ester cleavage).
The Oxidation Risk
Avoid mixing with strong oxidizers (Nitric acid, Peroxides). Sulfur-rich compounds can oxidize exothermically to sulfoxides or sulfones, potentially causing thermal runaway in a closed waste drum.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. You will verify the state of the waste before it leaves your control.
Phase 1: Preparation & Stabilization
Equipment Required:
-
Nitrile or Laminate film gloves (Silver Shield) if handling pure concentrate.
-
Calibrated pH strips or meter.
-
Saturated Sodium Bicarbonate (
) solution.
Step 1: Characterize the Matrix Is the compound a solid, or dissolved in solution?
-
If Solid: Do not dissolve it for disposal. Solid waste is safer to transport. Double-bag in heavy-duty polyethylene bags and place in a rigid secondary container.
-
If Liquid: Proceed to Step 2.
Step 2: The pH Validation (Crucial) Dip a pH strip into the waste solution containing the methyl piperazine-1-carbodithioate.
-
Target pH: 8 – 10.
-
If pH < 7: You must neutralize.[4] Slowly add Saturated
or dilute NaOH while stirring.-
Why? This locks the dithiocarbamate in its stable state and prevents
evolution during storage.
-
Phase 2: Packaging & Labeling
Step 3: Container Selection Use HDPE containers.
-
Avoid: Metal cans (sulfur compounds can corrode metal over time, leading to leaks).
-
Headspace: Leave at least 10% headspace to accommodate minor vapor expansion.
Step 4: The "Stench" Factor Even if not degrading, dithiocarbamates often carry a sulfurous odor.
-
Wrap the cap threads with Teflon tape before closing to ensure a gas-tight seal.
-
Place the primary container inside a secondary "overpack" or sealable bag if the odor is detectable.
Step 5: Labeling Standard hazardous waste labels are insufficient. You must add a specific user-defined tag:
CONTAINS ORGANIC SULFIDES. DO NOT MIX WITH ACIDS.
Phase 3: Final Disposal Path
Step 6: Transfer to EHS/Waste Vendor Do not pour this into the "General Organic Solvents" drum in your satellite accumulation area unless you are certain that drum contains no acidic waste .
-
Preferred Method: Submit as a "Lab Pack" item (individual container disposal) rather than bulking.
-
Destruction Method: The waste management vendor will route this for High-Temperature Incineration with flue gas scrubbing (to capture
and ).
Decision Matrix: Disposal Workflow
The following diagram illustrates the logical flow for determining the correct disposal route.
Figure 1: Operational workflow for the safe stabilization and packaging of dithiocarbamate waste.
Emergency Contingencies
Spill Management
If a spill occurs outside the fume hood:
-
Evacuate: If the quantity is >100mL and the smell is strong (rotten cabbage/garlic), evacuate the lab. The smell indicates potential
or mercaptan release. -
PPE: Wear a full-face respirator with Organic Vapor/Acid Gas cartridges if handling the cleanup personally.
-
Absorbent: Use a non-acidic absorbent (e.g., vermiculite, clay, or specific "organic" spill pads).
-
Warning: Do not use "universal" spill kits that contain acidic neutralizers.
-
-
Decontamination: Wash the area with a dilute bleach solution (10%) only after the bulk material is removed. The bleach oxidizes residual sulfur compounds to reduce odor, but can generate heat.
References
-
PubChem. (n.d.).[5] Methyl piperazine-1-carboxylate (Related Structure/Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
University of Toronto. (2023).[3] Hazardous Waste Storage and Disposal Guidelines.[3] Environmental Health & Safety.[3][6] Retrieved October 26, 2023, from [Link]
-
University of Wisconsin–Madison. (2023). Chapter 7: Chemical Disposal Procedures - Dithiocarbamates and Sulfides. Laboratory Safety Guide.[7] Retrieved October 26, 2023, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl piperazine-1-carbodithioate
Introduction: A Proactive Stance on Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. Methyl piperazine-1-carbodithioate, a compound combining the structural features of piperazine and dithiocarbamate, requires meticulous handling protocols. While specific toxicological data for this exact molecule may be limited, a comprehensive safety strategy can be formulated by examining the known hazards of its constituent chemical families. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that scientific discovery and personal safety proceed in tandem. Our approach is not merely to list equipment, but to instill a deep understanding of why each measure is critical.
Deconstructing the Hazard Profile: A Causal Analysis
Understanding the potential risks is the cornerstone of effective protection. The hazard profile of Methyl piperazine-1-carbodithioate is inferred from the well-documented properties of piperazine derivatives and dithiocarbamates.
-
Piperazine Moiety: The piperazine ring and its derivatives are known to possess a range of biological activities and associated toxicities. Studies and safety assessments on various piperazine compounds have indicated potential for neurotoxic effects, reproductive harm, and organ-specific toxicity, including to the heart and liver.[1][2][3][4] Repeated or significant exposure could lead to systemic health issues.[3]
-
Dithiocarbamate Moiety: Dithiocarbamates as a class are recognized for their potential to cause skin irritation and rashes.[5] More significant long-term exposure to some dithiocarbamates has been linked to carcinogenic potential and adverse effects on thyroid function.[5] They can also act as irritants to the eyes and respiratory tract.[5]
Therefore, we must operate under the assumption that Methyl piperazine-1-carbodithioate is a hazardous substance presenting risks of skin and eye irritation/damage, respiratory irritation, and potential long-term systemic toxicity.
Core PPE Requirements for Methyl piperazine-1-carbodithioate
The selection of PPE must be tailored to the specific task and the physical form of the chemical. The following table summarizes the minimum required PPE for common laboratory operations.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended. | ANSI Z87.1-compliant safety glasses with side shields. | Fully-buttoned laboratory coat. | Required if not handled within a certified chemical fume hood or ventilated balance enclosure. (e.g., N95 or higher) |
| Preparing Solutions | Chemical-resistant gloves (Nitrile or Neoprene, check solvent compatibility). | Chemical splash goggles. A face shield is required when handling >1L. | Chemical-resistant laboratory coat. Consider a chemical apron. | Required if not handled within a certified chemical fume hood. |
| Performing Reactions | Chemical-resistant gloves appropriate for all reagents present. | Chemical splash goggles and face shield. | Chemical-resistant laboratory coat. | Work must be conducted within a certified chemical fume hood. |
| Waste Disposal | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical splash goggles. | Chemical-resistant laboratory coat and apron. | Not required if handling sealed containers in a well-ventilated area. |
Detailed Protocols for PPE Selection and Use
Merely having PPE is insufficient; correct selection, inspection, and use are paramount.
Hand Protection: The First Line of Defense
The vast majority of chemical exposures in a laboratory setting occur through skin contact, making glove selection a critical decision point.[6]
Protocol for Glove Selection and Use:
-
Material Selection: For handling solid Methyl piperazine-1-carbodithioate and for solutions in common organic solvents, Nitrile gloves (minimum 14 mils thickness) are the standard recommendation.[7] For extended use or with more aggressive solvents, consider heavier-duty options like Butyl or Neoprene rubber. Always consult a chemical resistance chart to verify compatibility with your specific solvent.[8][9][10]
-
Pre-Operational Inspection: Before every use, visually inspect gloves for any signs of discoloration, punctures, or tears. Inflate the glove with air to check for pinholes.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
During Use: If a glove is breached or direct contact with the chemical is known or suspected, move away from the work area, remove the gloves immediately, and wash hands thoroughly with soap and water.
-
Doffing and Disposal: Remove gloves by peeling them off from the cuff downwards, turning them inside-out to trap contamination. Dispose of them immediately in the designated hazardous waste container.[11] Never reuse disposable gloves.
Eye and Face Protection: Shielding Against the Unseen
Chemical splashes can cause irreversible eye damage. Proper protection is non-negotiable.
Protocol for Eye and Face Protection:
-
Minimum Requirement: At all times when handling the chemical in any form, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk Operations: When handling liquid solutions, particularly during transfers, mixing, or any process with a risk of splashing, upgrade to chemical splash goggles.
-
Maximum Protection: For large-volume operations (>1L) or tasks with a significant risk of splashing or energetic reaction, a face shield must be worn in addition to chemical splash goggles. The goggles protect from splashes, while the shield protects the entire face.
Body and Respiratory Protection: A Comprehensive Barrier
Body Protection: A clean, fully-buttoned laboratory coat made of a chemical-resistant material should be worn at all times. For tasks involving significant quantities of liquid, a chemical-resistant apron provides an additional layer of protection against spills.[7]
Respiratory Protection: The inhalation of fine chemical dusts or vapors can cause respiratory irritation and lead to systemic absorption.[12]
-
Primary Control: All operations involving open handling of Methyl piperazine-1-carbodithioate should be performed within a certified chemical fume hood.
-
Secondary Control: If engineering controls (like a fume hood) are not feasible for a specific task (e.g., cleaning a large spill), a respirator is required. The specific cartridge type must be selected based on the chemical and potential byproducts. Consult with your institution's Environmental Health and Safety (EHS) office for proper respirator selection, fit-testing, and training.
Operational Workflow and Disposal Plan
A structured workflow minimizes the potential for error and exposure. The following diagram and protocols outline a safe end-to-end process.
Safe Handling and Solution Preparation Workflow
Caption: Safe handling workflow for Methyl piperazine-1-carbodithioate.
Spill Management Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean: For solid spills, carefully sweep or vacuum (with HEPA filter) the material into a labeled waste container. For liquid spills, use a chemical spill kit with an inert absorbent. Do not use combustible materials.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Waste Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "Methyl piperazine-1-carbodithioate".[13]
-
Segregation:
-
Solid Waste: Unused chemical and grossly contaminated items (e.g., weigh boats, absorbent from spills) go into a dedicated solid hazardous waste container.
-
Liquid Waste: Unused solutions and rinsate must be collected in a sealed, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a separate, sealed bag or container labeled as hazardous waste.
-
-
Storage and Disposal: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[13] Follow your institution's specific procedures for hazardous waste pickup and disposal.
Conclusion: Cultivating a Culture of Safety
The responsible handling of Methyl piperazine-1-carbodithioate is not an obstacle to research but a prerequisite for it. By understanding the inherent hazards and diligently applying the multi-layered PPE and procedural controls outlined in this guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your work. Let this document serve not as a static set of rules, but as a dynamic resource for fostering a proactive and deeply ingrained culture of safety within your laboratory.
References
- Current awareness of piperazines: pharmacology and toxicology.PubMed.
- Piperazine derivatives as dangerous abused compounds.Przeglad Lekarski.
- DITHIOCARBAM
- Piperazine: Human health tier II assessment.Australian Government Department of Health.
- Safer Using - Piperazines.CAHMA.
- SAFETY DATA SHEET - N-Methyl-4-piperidinol.Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET - 1-METHYL PIPERAZINE.CDH Fine Chemical.
- SAFETY DATA SHEET - 2-Methylpiperazine.Fisher Scientific.
- SAFETY DATA SHEET - 2-Methylpiperazine.TCI Chemicals.
- Personal Protective Equipment for Working With Pesticides.University of Missouri Extension.
- Personal Protective Equipment for Pesticide Applicators.
- Protect Yourself from Pesticides.
- Safety Data Sheet - (S)-1-N-Boc-2-methyl-piperazine.AK Scientific, Inc.
- Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.Benchchem.
- Chemical Resistance Reference Chart.Medicom.
- CHEMICAL GLOVE RESISTANCE GUIDE.Ansell.
- GLOVE SELECTION CHART.WSU Spokane.
Sources
- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cahma.org.au [cahma.org.au]
- 5. dep.nj.gov [dep.nj.gov]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. spokane.wsu.edu [spokane.wsu.edu]
- 11. aksci.com [aksci.com]
- 12. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
